molecular formula C36H52OSi B11953906 3-(Triphenylsilyl)-3-octadecanol

3-(Triphenylsilyl)-3-octadecanol

Cat. No.: B11953906
M. Wt: 528.9 g/mol
InChI Key: JETQITUBPKDAHB-UHFFFAOYSA-N
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Description

3-(Triphenylsilyl)-3-octadecanol is a useful research compound. Its molecular formula is C36H52OSi and its molecular weight is 528.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Triphenylsilyl)-3-octadecanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Triphenylsilyl)-3-octadecanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C36H52OSi

Molecular Weight

528.9 g/mol

IUPAC Name

3-triphenylsilyloctadecan-3-ol

InChI

InChI=1S/C36H52OSi/c1-3-5-6-7-8-9-10-11-12-13-14-15-25-32-36(37,4-2)38(33-26-19-16-20-27-33,34-28-21-17-22-29-34)35-30-23-18-24-31-35/h16-24,26-31,37H,3-15,25,32H2,1-2H3

InChI Key

JETQITUBPKDAHB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(CC)(O)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

Chemical structure and molecular weight of 3-(Triphenylsilyl)-3-octadecanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(Triphenylsilyl)-3-octadecanol

Introduction

3-(Triphenylsilyl)-3-octadecanol is a unique tertiary alcohol distinguished by its bifunctional character. It incorporates a highly lipophilic and flexible 18-carbon alkyl chain (octadecanol) and a sterically demanding, rigid triphenylsilyl group attached directly to the carbinol carbon. This molecular architecture results in a compound with significant steric bulk, high lipophilicity, and considerable chemical stability. While specific applications for this molecule are not widely documented, its structure suggests its potential as a specialized intermediate in organic synthesis, a building block in materials science, or a tool compound for studying the effects of extreme lipophilicity and steric hindrance in biological systems. This guide provides a comprehensive overview of its chemical structure, a proposed synthetic pathway with mechanistic insights, expected analytical characteristics, and potential research applications.

Physicochemical and Structural Properties

The defining characteristics of 3-(Triphenylsilyl)-3-octadecanol stem from the amalgamation of its constituent parts: the long aliphatic chain, the tertiary alcohol, and the bulky silyl group.

Core Data

All quantitative data for the molecule are summarized in the table below for ease of reference.

PropertyValueSource
CAS Number 18817-57-7[1]
Molecular Formula C₃₆H₅₂OSi[1]
Molecular Weight 528.90 g/mol [1]
Canonical SMILES CCCCCCCCCCCCCCCCC(C(C)(O)(C2=CC=CC=C2)C3=CC=CC=C3)CC
InChI Key Not Publicly Available
Structural Analysis

The molecule's structure is centered around a tertiary alcohol at the C3 position of an octadecane chain. This hydroxyl group is sterically shielded by both the long pentadecyl chain on one side and the voluminous triphenylsilyl group on the other.

  • Triphenylsilyl (TPS) Group : This group imparts significant steric hindrance and rigidity. Unlike smaller silyl ethers like trimethylsilyl (TMS), the TPS group is exceptionally stable, showing approximately 400 times greater stability towards acidic hydrolysis[2][3]. Its three phenyl rings make the molecule UV-active, which is a significant practical advantage as it allows for easy visualization during chromatographic procedures like Thin Layer Chromatography (TLC)[4].

  • Octadecanol Chain : The C18 chain provides high lipophilicity and flexibility, suggesting the molecule will have very low aqueous solubility but high solubility in nonpolar organic solvents. This long alkyl chain is a common feature in surfactants, lubricants, and lipids.

  • Tertiary Alcohol : The hydroxyl group offers a reactive site for further functionalization, such as etherification or esterification, although its reactivity is significantly diminished due to the extreme steric crowding.

chemical_structure cluster_main C3 C OH OH C3->OH Si Si C3->Si C2 CH₂ C3->C2 C15H31 CH₂(CH₂)₁₄CH₃ C3->C15H31 Ph1 Si->Ph1 Ph Ph2 Si->Ph2 Ph Ph3 Si->Ph3 Ph C1 C1 C2->C1 CH₃

Caption: Chemical structure of 3-(Triphenylsilyl)-3-octadecanol.

Proposed Synthesis and Mechanistic Rationale

While this compound is commercially available from specialized suppliers for research purposes, understanding its synthesis is crucial for researchers who may wish to create derivatives[1]. A logical and robust method for preparing this sterically hindered tertiary alcohol is through the nucleophilic addition of a triphenylsilyl anion to a long-chain ketone.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process: the preparation of the triphenylsilyllithium reagent followed by its reaction with 3-octadecanone.

synthesis_workflow start Start Materials: - Triphenylsilane - 3-Octadecanone - n-Butyllithium step1 Step 1: Reagent Preparation Generate Triphenylsilyllithium (Ph₃SiH + n-BuLi in THF at 0°C) start->step1 step2 Step 2: Nucleophilic Addition React Ph₃SiLi with 3-Octadecanone in THF at -78°C step1->step2 step3 Step 3: Aqueous Workup Quench with saturated NH₄Cl solution step2->step3 step4 Step 4: Purification Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient) step3->step4 product Final Product: 3-(Triphenylsilyl)-3-octadecanol step4->product

Caption: Proposed workflow for the synthesis of 3-(Triphenylsilyl)-3-octadecanol.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the synthesis of related silylated alcohols.

  • Preparation of Triphenylsilyllithium:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF).

    • Add triphenylsilane (1.1 equivalents) to the THF and stir until dissolved.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add n-butyllithium (1.0 equivalent, typically 1.6 M in hexanes) dropwise via syringe. The solution may turn a characteristic reddish-orange color, indicating the formation of the triphenylsilyllithium anion.

    • Stir the reaction mixture at 0°C for 30 minutes.

  • Nucleophilic Addition:

    • In a separate flame-dried flask under argon, dissolve 3-octadecanone (1.0 equivalent) in anhydrous THF.

    • Cool this solution to -78°C using a dry ice/acetone bath.

    • Transfer the freshly prepared triphenylsilyllithium solution to the ketone solution via cannula, slowly and dropwise.

    • Causality: The reaction is performed at -78°C to control the reactivity of the organolithium reagent and prevent side reactions, such as enolization of the ketone.

    • Allow the reaction to stir at -78°C for 2-4 hours, monitoring the consumption of the ketone by TLC.

  • Workup and Purification:

    • Quench the reaction at -78°C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the resulting alkoxide to form the desired alcohol.

    • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The UV-active nature of the triphenylsilyl group facilitates tracking the product during chromatography[4].

Analytical and Spectroscopic Characterization

While Sigma-Aldrich notes that it does not collect analytical data for this product, its structure allows for the confident prediction of its spectroscopic signatures[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.6-7.8 ppm (m, 6H): Multiplet corresponding to the ortho-protons of the three phenyl rings.

    • δ 7.3-7.5 ppm (m, 9H): Multiplet for the meta- and para-protons of the phenyl rings.

    • δ 1.5-1.8 ppm (m): Protons on carbons adjacent to the carbinol center.

    • δ 1.2-1.4 ppm (br s): Broad singlet representing the numerous methylene (-CH₂-) groups of the long alkyl chain.

    • δ 0.88 ppm (t, 3H): Triplet for the terminal methyl (-CH₃) group of the ethyl side-chain.

    • δ 0.85 ppm (t, 3H): Triplet for the terminal methyl group of the pentadecyl chain.

    • A broad singlet for the hydroxyl proton (-OH) would also be present, with its chemical shift being concentration-dependent.

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 135-140 ppm: Quaternary aromatic carbons attached to silicon.

    • δ 128-130 ppm: Aromatic C-H carbons.

    • δ ~75-80 ppm: The key quaternary carbinol carbon (C-OH, C-Si).

    • δ 20-40 ppm: Aliphatic carbons near the functional group.

    • δ ~14 ppm: Terminal methyl carbons.

Mass Spectrometry (MS)
  • Technique: Electrospray ionization (ESI) would be suitable.

  • Expected [M+H]⁺: 529.90.

  • Key Fragmentation Patterns: Expect to see characteristic losses, such as the loss of a phenyl group ([M-77]⁺), loss of water ([M-18]⁺), or cleavage of the alkyl chains.

Infrared (IR) Spectroscopy
  • ~3550-3200 cm⁻¹ (broad): O-H stretching vibration of the alcohol group.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching from the long alkyl chain.

  • ~1430 cm⁻¹: Si-Ph stretching.

Potential Applications and Research Directions

The unique combination of a bulky, stable silyl moiety and a long lipid chain makes 3-(Triphenylsilyl)-3-octadecanol an intriguing molecule for several advanced applications.

Intermediate in Complex Synthesis

The triphenylsilyl group is an excellent protecting group for alcohols, particularly when high stability against acid is required[2][3]. While this molecule is already an alcohol, its hydroxyl group could be further functionalized and carried through multiple synthetic steps where the TPS group serves as a bulky, inert directing group or simply as a permanent structural feature imparting lipophilicity.

Materials Science

The amphiphilic nature of the molecule—a polar hydroxyl head and a large, nonpolar tail composed of both the alkyl chain and the phenyl groups—suggests potential use in the formulation of liquid crystals or as a surface modifier. When applied to a surface, the hydroxyl group could anchor the molecule, leaving the highly lipophilic and sterically bulky tail to create a non-polar, low-energy surface.

Tool Compound in Drug Discovery and Chemical Biology

In drug development, modifying molecules to fine-tune properties like lipophilicity is a core strategy[5].

  • Lipophilicity Studies: 3-(Triphenylsilyl)-3-octadecanol represents an extreme in terms of lipophilicity and steric bulk. It could serve as a tool compound to study drug-membrane interactions or to probe the spatial limits of binding pockets in proteins.

  • Delivery Systems: The long alkyl chain is reminiscent of the lipid tails found in liposomes and other nano-delivery systems[6]. This molecule could be investigated as a component in such systems, where the bulky TPS group could influence membrane fluidity and stability.

  • Fragment-Based Design: While large, the distinct triphenylsilyl and octadecanol fragments could be considered in fragment-based approaches where high lipophilicity is desired for a specific region of a larger molecule.

Conclusion

3-(Triphenylsilyl)-3-octadecanol is a highly specialized chemical compound defined by its significant steric hindrance and extreme lipophilicity. Its synthesis is achievable through standard organometallic addition reactions, and its structure can be readily confirmed with modern spectroscopic techniques. While not a common reagent, its unique properties position it as a valuable tool for researchers in materials science exploring novel surface properties and for synthetic and medicinal chemists needing a robust, bulky, and highly nonpolar building block for complex molecular architectures.

References

  • ChemicalBook. (2026, January 13). Triphenylsilane | 789-25-3.
  • Sigma-Aldrich. 3-(TRIPHENYLSILYL)-3-OCTADECANOL AldrichCPR.
  • Vanderbilt University. Triphenylsilyl as a Protecting Group in the Synthesis of 1,12-Heterodisubstituted p-Carboranes.
  • ResearchGate. 1 H NMR spectra of poly(silyl ethers) based palm oil.
  • ResearchGate. CHEMICAL SHIFTS FOR SOME SILYL ETHERS AND THEIR COMPLEXES WITH AlEt.
  • The Royal Society of Chemistry. (2020).
  • MSU Chemistry. Triphenylsilane.
  • MDPI. (2024, February 15).
  • MDPI. (2024, November 1).

Sources

Physicochemical Profiling of Triphenylsilyl-Substituted Fatty Alcohols: Interfacial Behavior & The Silicon Effect

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of Triphenylsilyl-Substituted Fatty Alcohols Content Type: Technical Whitepaper / Methodological Guide Author Persona: Senior Application Scientist (Bio-Organosilicon Chemistry)

Executive Summary

This technical guide addresses the physicochemical characterization of triphenylsilyl (TPS)-substituted fatty alcohols. Unlike standard aliphatic fatty alcohols, these "bulge amphiphiles" incorporate a bulky, lipophilic organosilicon group that fundamentally alters molecular packing, interfacial thermodynamics, and membrane interaction.[1]

For researchers in drug delivery and lipidomics, the TPS group acts as a "Silicon Switch"—a bioisosteric replacement for carbon analogues (e.g., triphenylmethyl) that enhances lipophilicity and modifies metabolic stability.[1] This guide details the structural implications of the C–Si exchange, provides self-validating protocols for Langmuir monolayer analysis, and establishes a framework for evaluating these compounds as membrane modifiers.

Molecular Architecture: The "Silicon Effect"

To understand the physicochemical properties, one must first quantify the structural differences introduced by the silicon atom.

Structural Divergence (C vs. Si)

The substitution of a carbon center with silicon in the triphenyl moiety introduces specific changes in bond geometry and electronic distribution, known collectively as the "Silicon Effect."

PropertyCarbon Analogue (Ph

C-)
Silicon Analogue (Ph

Si-)
Impact on Fatty Alcohol Behavior
Bond Length C–C: 1.54 ÅSi–C: 1.87 ÅIncreased molecular volume; reduced lattice energy in solid state.[1]
Covalent Radius 0.77 Å1.17 ÅThe TPS group is physically larger, creating a "bulge" that disrupts tight alkyl chain packing.[1]
Lipophilicity HighHigher (+0.5 to +1.0 logP)Enhanced partitioning into lipid bilayers; stronger hydrophobic anchoring.[1]
Flexibility RigidMore FlexibleLower barrier to rotation around the Ph–Si bond affects entropy of fusion.[1]
The "Bulge Amphiphile" Concept

TPS-substituted fatty alcohols (e.g.,


-triphenylsilylhexadecan-1-ol) do not behave like cylindrical rods (standard fatty alcohols).[1] They function as bulge amphiphiles .[1][2] The bulky TPS headgroup (approx.[1] cross-sectional area 80–100 Å

) forces the alkyl chains apart, preventing the formation of the condensed "solid" phases typical of pure stearyl alcohol monolayers.

Bulk Physicochemical Properties

Solubility Profile

The TPS group renders these alcohols significantly more soluble in non-polar organic solvents compared to their parent fatty alcohols.[1]

  • Solvents of Choice: Dichloromethane (DCM), Chloroform, THF.[1]

  • Aqueous Solubility: Negligible.[1] The TPS group is super-hydrophobic.[1]

  • Protocol Note: For biological assays, use DMSO/Ethanol co-solvent systems, but be aware that the TPS group may precipitate if the water fraction exceeds 80% rapidly.

Thermal Transitions (DSC/TGA)
  • Melting Point Depression: TPS derivatives generally exhibit lower melting points than equivalent carbon-trityl compounds.[1] The globular shape of the Ph

    
    Si group disrupts crystal lattice packing energy.
    
  • Thermal Stability: Organosilicon compounds show high thermal stability.[1] However, if the TPS is linked via an oxygen (silyl ether, Ph

    
    Si-O-R), it is susceptible to hydrolysis, though Ph
    
    
    
    Si-OR is roughly 400x more stable to acid than trimethylsilyl (TMS) ethers due to steric shielding.[1]

Interfacial Behavior: Langmuir Monolayers

The definitive characterization method for surface-active organosilicon lipids.[1]

Isotherm Characteristics ( -A Isotherms)

When spread at the air-water interface, TPS-fatty alcohols display distinct thermodynamic behaviors compared to standard fatty alcohols.

  • Liftoff Area: The molecular area where surface pressure (

    
    ) rises above 0 mN/m is significantly larger.[1]
    
    • Standard C16-OH: ~20 Å

      
      /molecule.[1]
      
    • TPS-C16-OH: >50 Å

      
      /molecule (governed by the TPS cross-section).[1]
      
  • Phase Behavior: They typically lack a distinct Liquid-Expanded (LE) to Liquid-Condensed (LC) transition plateau.[1] Instead, they show a continuous compression curve, indicating that the bulky silicon group prevents the alkyl chains from crystallizing into a tight vertical array.

  • Collapse Mechanism: Unlike fatty acids which often collapse irreversibly into 3D crystals, TPS-alcohols often show reversible collapse .[1] The "bulge" prevents irreversible interlocking of the multilayers.

Visualization of Monolayer Dynamics

The following diagram illustrates the structural orientation and compression logic of TPS-fatty alcohols.

LangmuirBehavior cluster_0 Molecular Structure cluster_1 Compression Phases (Air-Water Interface) TPS Triphenylsilyl Group (Bulky Hydrophobic Anchor) Linker Alkyl Chain spacer (C10 - C16) TPS->Linker Si-C Bond (1.87Å) Gas Gas Phase (Molecules separated) TPS->Gas Spreading in CHCl3 Head Hydroxyl Group (-OH) (Hydrophilic Head) Linker->Head LE Liquid Expanded (Chains disordered, TPS limiting area) Gas->LE Compression (Steric hindrance of TPS) Collapse Reversible Collapse (Nucleation without crystallization) LE->Collapse High Pressure (>40 mN/m)

Caption: Structural hierarchy and interfacial compression phases of TPS-fatty alcohols. The bulky Si-anchor dictates the Liquid Expanded phase characteristics.

Experimental Protocols

Synthesis & Purification for Physicochemical Analysis

Requirement: >99% Purity.[1] Traces of silanols or disiloxanes will ruin surface tension measurements.

Mechanism: Hydrosilylation of


-alkenyl alcohols or Grignard reaction.[1]
Critical Step (Purification): 
  • Flash Chromatography: Silica gel is standard, but beware of silanol interactions.[1] Deactivate silica with 1% Et

    
    N if the compound is acid-sensitive.[1]
    
  • Recrystallization: Essential for removing homocoupled byproducts (e.g., hexaphenyldisiloxane).[1]

    • Solvent: Hexane/Ethyl Acetate mixtures.[1]

    • Validation:

      
      Si NMR is non-negotiable. Look for the TPS signal around -4 to -6 ppm.[1] Any peak at -10 to -20 ppm indicates siloxane contamination.[1]
      
Langmuir-Blodgett Isotherm Protocol

Self-Validating System for Surface Area Determination.[1]

Materials:

  • Trough: Teflon-coated Langmuir trough (Kibron or Nima).

  • Subphase: Ultrapure water (18.2 M

    
    cm), pH 5.6 (unbuffered) or pH 7.4 (phosphate buffer).
    
  • Spreading Solvent: HPLC-grade Chloroform (stabilized with amylene, NOT ethanol, to prevent solubility issues).

Step-by-Step Workflow:

  • Cleaning (The Zero-Point Check):

    • Wipe trough with chloroform.[1][3]

    • Fill with water.[1][4] Aspirate surface.[1]

    • Validation: Compress barriers to minimum area. If

      
       mN/m, the trough is dirty. Repeat.
      
  • Spreading:

    • Prepare 1 mM solution of TPS-fatty alcohol in Chloroform.

    • Deposit dropwise (Hamilton syringe) onto the water surface.[1]

    • Wait Time: Allow 15 minutes for solvent evaporation. Crucial: TPS groups are bulky; rapid compression traps solvent.[1]

  • Compression:

    • Rate: 5–10 mm/min (Slow compression is vital for equilibration of bulky Si-groups).[1]

    • Record

      
       vs. Area per molecule (
      
      
      
      ).[1][2][3][5]
  • Analysis:

    • Extrapolate the steepest slope to

      
       to find 
      
      
      
      (Limiting molecular area).[1]
    • Expected Result:

      
       should be 
      
      
      
      60–80 Å
      
      
      (dictated by Ph
      
      
      Si), unlike the 20 Å
      
      
      of stearyl alcohol.[1]

Biological Implications & Applications[7][8]

Membrane Perturbation

Due to the "Silicon Effect," TPS-fatty alcohols do not align perfectly with phospholipid acyl chains.[1]

  • Effect: They induce membrane disorder (fluidization) at the hydrophobic core while stabilizing the interface.[1]

  • Application: Permeation enhancers for transdermal drug delivery.[1] The TPS group disrupts the stratum corneum lipid packing more effectively than carbon analogues.[1]

Metabolic Stability

The Si–C bond is generally robust against enzymatic hydrolysis in biological media, unlike ester linkages. However, oxidative metabolism (P450) may target the phenyl rings.[1] The steric bulk of the TPS group often retards metabolic access to the terminal hydroxyl group.

BioApplication Compound TPS-Fatty Alcohol Membrane Lipid Bilayer Compound->Membrane Insert Metabolism Metabolic Enzymes (e.g., ADH/ALDH) Compound->Metabolism Exposure Effect1 Increased Fluidity (Permeation Enhancement) Membrane->Effect1 Bulge Effect Effect2 Steric Shielding (Prolonged Half-life) Metabolism->Effect2 Si-Bulk Inhibition

Caption: Mechanism of action in biological systems: Membrane fluidization and metabolic resistance.[1]

References

  • Tacke, R., & Wannagat, U. (1979).[1][6] Syntheses and Properties of Bioactive Organo-Silicon Compounds. Topics in Current Chemistry. Link

  • DeVries, C. A. (2007).[1][2] Langmuir film behavior of a series of triphenylsilylether-terminated alcohols. University of Nebraska - Lincoln Dissertations. Link

  • Baines, W., & Tacke, R. (2003).[1] Silicon-centred spirocyclic compounds: New potential for drug discovery. Current Opinion in Drug Discovery & Development. (Contextual citation for Si-Bioisosterism).

  • Gaines, G. L. (1966).[1] Insoluble Monolayers at Liquid-Gas Interfaces. Interscience Publishers.[1] (Foundational text for Langmuir protocols).

  • Ramesh, S., & Duda, J. L. (2001).[1] Mass transport of lipophilic molecules through the stratum corneum.[1] Journal of Controlled Release. (Context for lipophilic permeation enhancers).

Sources

Advanced Organosilicon Surfactants & Silyl Lipids: Synthesis, Physicochemical Architectures, and Biomedical Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical analysis of organosilicon surfactants and long-chain silyl alcohols, focusing on their synthesis, physicochemical behavior, and application in drug delivery systems.

Executive Summary

Organosilicon surfactants represent a distinct class of amphiphiles where the hydrophobic tail contains a siloxane (


) or carbosilane (

) backbone. Unlike rigid hydrocarbon surfactants, the silicon-oxygen bond exhibits unique torsional flexibility and a wider bond angle (

vs

for

), conferring exceptional surface activity known as "superspreading." In drug development, these molecules are evolving from simple excipients to bioactive silyl lipids and long-chain silyl alcohols designed for lipid nanoparticles (LNPs) and prodrug strategies. This guide details the molecular engineering required to harness these properties for controlled release and enhanced bioavailability.

Part 1: Molecular Architecture & The Silicon Advantage

The Siloxane Backbone vs. Carbosilane

The structural core of these surfactants dictates their stability and application.

  • Siloxane-based (e.g., Trisiloxanes): Characterized by the

    
     "umbrella" structure. They offer the lowest surface tension (
    
    
    
    ) but are susceptible to hydrolysis at extreme pH.
  • Carbosilane-based: Contain hydrolytically stable

    
     bonds. These are preferred for harsh formulation environments but typically lack the extreme spreading capabilities of siloxanes.
    
Long-Chain Silyl Alcohols: The Lipophilic Module

Long-chain silyl alcohols (e.g.,


-silyl-alkanols) serve two critical roles:
  • Synthetic Intermediates: They act as nucleophiles to attach polar headgroups (via etherification) or as substrates for hydrosilylation.

  • Bioisosteres in Lipid Design: Replacing carbon centers with silicon in fatty alcohols increases lipophilicity (LogP) and alters membrane intercalation kinetics without significantly changing steric bulk.

Diagram 1: Structure-Property Relationship

The following diagram illustrates how structural variations influence surfactant performance.

StructureProperty Backbone Backbone Architecture Siloxane Siloxane (Si-O-Si) High Flexibility Backbone->Siloxane Carbosilane Carbosilane (Si-C) High Stability Backbone->Carbosilane Superspreading Superspreading (Vesicle Formation) Siloxane->Superspreading Low Surface Tension LNP LNP Formation (Gene Delivery) Carbosilane->LNP Acid Stability Headgroup Polar Headgroup PEG Polyether (PEG) Steric Stabilization Headgroup->PEG Ionic Ionic (Ammonium/Sulfate) Electrostatic Interaction Headgroup->Ionic PEG->Superspreading Ionic->LNP RNA Complexation Property Physicochemical Outcome

Caption: Mapping molecular components to functional outcomes. Siloxane backbones drive wetting, while ionic headgroups enable genetic payload complexation.

Part 2: Synthesis Protocols

The dominant synthetic route is Hydrosilylation , catalyzed by Platinum(0) complexes (e.g., Karstedt’s catalyst).[1] This reaction adds a silicon hydride (


) across an unsaturated carbon-carbon bond.[2]
Protocol: Synthesis of PEG-Modified Trisiloxane

Objective: Synthesize a non-ionic surfactant via hydrosilylation of 1,1,1,3,5,5,5-heptamethyltrisiloxane (MD'M) with allyl-polyethylene glycol.

Reagents:

  • Heptamethyltrisiloxane (MD'M, Si-H source)

  • Allyl-PEG (MW 350-550)

  • Karstedt’s Catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) in xylene.

  • Solvent: Toluene (anhydrous).

Step-by-Step Methodology:

  • Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and temperature probe, charge Allyl-PEG (1.1 eq) and Toluene (

    
     ratio to reactants).
    
  • Azeotropic Drying: Heat to

    
     to remove trace water via azeotrope (critical to prevent side-reaction of Si-H with water). Cool to 
    
    
    
    .
  • Catalyst Addition: Add Karstedt’s catalyst (10-20 ppm Pt relative to total mass).

  • Addition of Siloxane: Add MD'M dropwise via an addition funnel. The reaction is exothermic; maintain temperature

    
     to prevent isomerization of the allyl group.
    
  • Digestion: Stir at

    
     for 2-4 hours.
    
  • Monitoring: Monitor disappearance of the

    
     peak (
    
    
    
    ) via FT-IR.
  • Workup: Strip solvent and excess volatiles under reduced pressure (

    
    ). Filter through activated carbon/Celite to remove Pt residues (black specks).
    
Diagram 2: Hydrosilylation Mechanism (Chalk-Harrod Cycle)

The catalytic cycle dictates the yield and regioselectivity (anti-Markovnikov addition).

Hydrosilylation Pt Pt(0) Catalyst OxAdd Oxidative Addition (H-Pt-Si) Pt->OxAdd + R3Si-H Coord Olefin Coordination OxAdd->Coord + Alkene Insert Migratory Insertion (Pt-C Bond Formation) Coord->Insert 1,2-Insertion RedElim Reductive Elimination (Product Release) Insert->RedElim C-Si Bond Formed RedElim->Pt Regenerate Catalyst

Caption: The Chalk-Harrod mechanism. Key step: Migratory insertion determines the linear (anti-Markovnikov) vs. branched product ratio.

Part 3: Physicochemical Behaviors

Superspreading & Vesicle Formation

Trisiloxane surfactants exhibit "superspreading"—the ability of a droplet to spread over a hydrophobic surface area 50x larger than a water droplet. This is not governed solely by surface tension reduction but by the self-assembly phase .

  • Mechanism: At the critical aggregation concentration (CAC), these surfactants form bilayers (vesicles) rather than spherical micelles. As the droplet edge advances, vesicles "unzip" to deposit a surfactant monolayer on the substrate, driving rapid wetting.

Hydrolytic Stability

The


 and 

bonds are sensitive to pH.
  • Acidic Conditions (pH < 4): Protonation of oxygen leads to backbone cleavage.

  • Basic Conditions (pH > 9): Nucleophilic attack by

    
     causes rapid degradation.
    
  • Formulation Implication: Organosilicon surfactants must be buffered between pH 6.5–7.5 for long-term stability, or used in "mix-and-spray" applications.

Quantitative Comparison: Surface Activity

The following table contrasts organosilicon surfactants with standard hydrocarbon and fluorocarbon options.

Surfactant ClassSurface Tension (

, mN/m)
CMC (mM)Wetting Contact Angle (Parafilm)Biodegradability
Trisiloxane Ethoxylate 20 - 22 0.1 - 0.3 0° (Complete Wetting) Hydrolysis-dependent
Sodium Dodecyl Sulfate (SDS)38 - 408.295°High
Fluorosurfactants (C8)15 - 180.5 - 2.040°Low (Persistent)
Alkyl Polyglucosides28 - 300.2 - 1.060°High

Part 4: Biomedical & Drug Delivery Applications[3][4][5]

Silyl Lipids in Lipid Nanoparticles (LNPs)

In mRNA delivery (e.g., COVID-19 vaccines), ionizable lipids are crucial. Incorporating silicon tails (silyl lipids) creates biodegradable linkers .

  • Design: A silyl ether bond is introduced between the hydrophilic head and the hydrophobic tail.

  • Mechanism: The silyl ether is stable at physiological pH (7.4) but hydrolyzes in the acidic environment of the endosome (pH 5.0–6.0). This degradation destabilizes the LNP, facilitating the release of the RNA payload into the cytoplasm (Endosomal Escape).

Diagram 3: Acid-Triggered LNP Degradation Pathway

LNP_Degradation LNP_Blood Stable LNP (pH 7.4, Blood) Endocytosis Cellular Uptake (Endocytosis) LNP_Blood->Endocytosis Endosome Acidic Endosome (pH 5.5) Endocytosis->Endosome Hydrolysis Silyl Ether Hydrolysis (Tail Cleavage) Endosome->Hydrolysis H+ Trigger Release Payload Release (Cytosol) Hydrolysis->Release Membrane Destabilization

Caption: Mechanism of acid-labile silyl lipid LNPs. The pH drop in the endosome triggers hydrolysis, releasing the therapeutic cargo.

Silicon Bioisosteres

Replacing a carbon atom with silicon in a drug molecule (sila-substitution) alters the drug's pharmacology:

  • Lipophilicity: Silicon is more lipophilic than carbon, potentially improving blood-brain barrier penetration.

  • Metabolic Stability: The larger Si atom can block metabolic attack at adjacent sites, prolonging half-life.

References

  • Hill, R. M. (2002). Superspreading. Current Opinion in Colloid & Interface Science. Link

  • Somasundaran, P., et al. (2006). Silicone Surfactants: Synthesis and Properties. Surfactant Science Series, CRC Press. Link

  • Zhu, Y., et al. (2026). Synthesis, characterization and surface properties of an organosilicon surfactant. Frontiers in Chemistry. Link

  • Marciniec, B. (2009). Hydrosilylation: A Comprehensive Review on Recent Advances. Springer. Link

  • Sato, Y., et al. (2020). Biodegradable Lipid Nanoparticles for RNA Delivery. Journal of Controlled Release. Link

  • Evonik Industries. (2024). Technical Information: BREAK-THRU® S 240 Trisiloxane Surfactant. Link

Sources

Methodological & Application

Peterson olefination conditions using 3-(Triphenylsilyl)-3-octadecanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Stereoselective Elimination of 3-(Triphenylsilyl)-3-octadecanol: A Guide to the Peterson Olefination

Abstract

The Peterson olefination is a cornerstone reaction in organic synthesis for the stereocontrolled formation of alkenes.[1] A key advantage of this method is its ability to generate either the (E)- or (Z)-alkene from a single, isolable β-hydroxysilane intermediate by carefully selecting acidic or basic elimination conditions.[2][3] This guide provides a detailed mechanistic overview and field-proven protocols for the stereoselective elimination of a sterically demanding β-hydroxysilane, 3-(Triphenylsilyl)-3-octadecanol, a substrate class relevant in the synthesis of complex lipids and natural products. We will explore both classical and modern catalytic conditions, explaining the causal relationships between reagent choice and stereochemical outcome.

Introduction: The Power of Stereodivergence

The synthesis of carbon-carbon double bonds with precise geometric control is a central challenge in drug development and materials science. While many olefination methods exist, the Peterson olefination offers a unique strategic advantage: from a common precursor, one can access two different products.[4] The reaction proceeds in two conceptual steps: the addition of an α-silyl carbanion to a carbonyl compound to form a β-hydroxysilane, followed by an elimination step to yield the alkene and a silyl alcohol byproduct.[5]

Unlike the Wittig reaction, whose phosphorus-based byproducts can complicate purification, the Peterson olefination generates volatile and easily removable siloxanes.[6] When the α-silyl carbanion bears only alkyl or other non-stabilizing groups, the intermediate β-hydroxysilane is often stable enough to be isolated.[1][2] This stability is the key to its stereodivergent power. By separating the diastereomeric β-hydroxysilanes (erythro and threo) and subjecting them to different elimination conditions, chemists can direct the reaction toward a specific alkene isomer.[3]

This document focuses exclusively on the critical elimination step, using 3-(Triphenylsilyl)-3-octadecanol as a model for substrates featuring significant steric bulk from both the triphenylsilyl group and long alkyl chains.

The Mechanistic Dichotomy: Syn vs. Anti Elimination

The stereochemical outcome of the Peterson elimination is dictated by the choice of an acidic or basic catalyst, which forces the reaction through two distinct, stereospecific transition states.[5]

  • 2.1. Basic Conditions: The Syn-Elimination Pathway Under basic conditions, the reaction proceeds via a concerted syn-elimination. The process begins with the deprotonation of the hydroxyl group by a strong base (e.g., potassium hydride) to form an alkoxide.[2] This alkoxide then internally attacks the silicon atom, forming a transient, high-energy pentacoordinate silicate known as an oxasiletanide intermediate.[3] This four-membered ring structure is constrained and fragments in a concerted fashion, where the C-C and C-Si bonds are eclipsed, leading to the stereospecific syn-elimination of the silyl and oxygen groups.[4][5]

  • 2.2. Acidic Conditions: The Anti-Elimination Pathway In the presence of acid, the hydroxyl group is first protonated to form a good leaving group (water).[2] This is followed by an E2-type elimination where the triphenylsilyl group and the activated hydroxyl group arrange themselves in an anti-periplanar conformation to allow for optimal orbital overlap in the transition state.[3][5] This geometric requirement dictates that the elimination occurs with anti stereospecificity.[4] Recently, milder catalytic Brønsted acid methods have been developed, avoiding the need for superstoichiometric amounts of strong acids and improving functional group tolerance.[7][8][9]

The relationship between the starting material diastereomer and the final alkene geometry under each condition is summarized in the diagram below.

G Diagram 1: Stereochemical Pathways of the Peterson Elimination cluster_0 Starting Diastereomers cluster_1 Elimination Conditions cluster_2 Alkene Products Erythro Erythro Acid Acidic (Anti-Elimination) Erythro->Acid yields Base Basic (Syn-Elimination) Erythro->Base yields Threo Threo Threo->Acid yields Threo->Base yields Z_Alkene (Z)-Alkene Acid->Z_Alkene E_Alkene (E)-Alkene Acid->E_Alkene Base->Z_Alkene Base->E_Alkene

Caption: Stereodivergent outcomes from erythro and threo diastereomers.

Experimental Design & Protocols

The following protocols are designed for the elimination of a generic, sterically hindered β-hydroxysilane like 3-(Triphenylsilyl)-3-octadecanol. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

This modern protocol utilizes a catalytic amount of a strong Brønsted acid, which offers high efficiency and tolerance for other functional groups.[7][10] We detail the use of copper(II) chloride dihydrate, which acts as a convenient and inexpensive precursor to generate a controlled amount of Brønsted acid in situ.[10]

Materials:

  • 3-(Triphenylsilyl)-3-octadecanol (1.0 equiv)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) (0.10 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Pentane

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-(Triphenylsilyl)-3-octadecanol.

  • Solvent Addition: Under an inert atmosphere, add anhydrous acetonitrile (approx. 0.1 M concentration relative to the substrate). Stir until the substrate is fully dissolved.

  • Catalyst Addition: Add CuCl₂·2H₂O (10 mol%) to the solution in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material spot and the appearance of a new, less polar product spot (alkene). The reaction is typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, add an equal volume of pentane and deionized water to the flask. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with pentane.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure alkene.

This protocol uses a strong, non-nucleophilic base to induce the concerted syn-elimination pathway. Potassium hydride is highly effective, leading to rapid elimination.[2]

Materials:

  • 3-(Triphenylsilyl)-3-octadecanol (1.0 equiv)

  • Potassium Hydride (KH), 30% dispersion in mineral oil (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Hexanes (for washing KH)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • KH Preparation: In a flame-dried flask under inert atmosphere, weigh the required amount of KH dispersion. Carefully wash the mineral oil from the KH by adding anhydrous hexanes, gently swirling, allowing the KH to settle, and removing the supernatant via cannula. Repeat this wash two more times.

  • Reaction Setup: Carefully add anhydrous THF to the washed KH to create a slurry. Cool the flask to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the 3-(Triphenylsilyl)-3-octadecanol in a minimal amount of anhydrous THF and add it dropwise to the stirring KH slurry via a syringe or dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, cool the reaction back to 0 °C and very slowly add saturated aqueous NH₄Cl to quench the excess KH. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources.

  • Workup: Add deionized water and extract the mixture three times with ethyl acetate or diethyl ether.

  • Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure alkene.

Summary of Conditions and Workflow

The choice of protocol directly determines the synthetic outcome. The following table and workflow diagram summarize the experimental choices.

Table 1: Comparison of Peterson Elimination Protocols

Parameter Protocol 1 (Acidic) Protocol 2 (Basic)
Reagent CuCl₂·2H₂O (catalytic) Potassium Hydride (KH)
Mechanism Anti-Elimination Syn-Elimination
Solvent Acetonitrile (MeCN) Tetrahydrofuran (THF)
Temperature Room Temperature 0 °C to Room Temperature
Stereo Outcome erythro → (Z)-alkene erythro → (E)-alkene
Key Advantage Operationally simple, mild High reactivity, classic method

| Safety Note | Standard acid handling | Extreme caution: KH is reactive |

G Diagram 2: General Experimental Workflow A Start: β-Hydroxysilane Substrate B Select Desired Alkene Isomer ((E) or (Z)) A->B C1 Acidic Protocol (Anti-Elimination) B->C1 for (Z)-Alkene C2 Basic Protocol (Syn-Elimination) B->C2 for (E)-Alkene D Reaction & TLC Monitoring C1->D C2->D E Aqueous Workup & Extraction D->E F Purification (Column Chromatography) E->F G Final Product: Pure Alkene Isomer F->G

Caption: Decision-based workflow for stereoselective olefination.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reagent (base) or inactive catalyst (acid). 2. Low reaction temperature or insufficient time. 3. Poor substrate solubility.1. For basic conditions, ensure KH is fresh and properly washed. For acidic conditions, use a fresh bottle of catalyst. 2. Allow the reaction to stir longer or gently warm (e.g., to 40 °C). 3. Use a more polar co-solvent if necessary, ensuring it's compatible with the reagents.
Low Yield 1. Product volatility during workup/concentration. 2. Degradation of product on silica gel. 3. Inefficient extraction due to emulsion formation.1. For lower molecular weight alkenes, use care during rotary evaporation. 2. Deactivate silica gel with triethylamine (1% in eluent) or use alternative purification like alumina. 3. Add more brine during workup to break emulsions.
Mixture of (E/Z) Isomers 1. Starting material is a mixture of diastereomers. 2. Elimination conditions are not fully selective. 3. Isomerization of the product during workup or purification.1. Purify the starting β-hydroxysilane diastereomers by chromatography before elimination. 2. Ensure rigorous anhydrous and inert conditions. For acid, ensure no trace base is present and vice-versa. 3. Avoid prolonged exposure to acidic or basic conditions during workup. Use a buffered workup if needed.
References
  • Peterson olefination - Wikipedia. [Link]

  • Brønsted Acid Catalyzed Peterson Olefinations - Organic Chemistry Portal. [Link]

  • The Peterson Olefination Using the tert-Butyldiphenylsilyl Group: Stereoselective Synthesis of Di- and Trisubstituted Alkenes - Organic Chemistry Portal. [Link]

  • Peterson Olefination - Organic Chemistry Portal. [Link]

  • Peterson Olefination Reaction, Mechanism, and Applications - Chemistry Notes. [Link]

  • The Peterson Olefination Reaction - Wiley Online Library. [Link]

  • Brønsted Acid Catalyzed Peterson Olefinations | The Journal of Organic Chemistry. [Link]

  • Stereoselective Peterson Olefinations from Bench‐Stable Reagents and N‐Phenyl Imines - SciSpace. [Link]

  • New developments in the Peterson olefination reaction - Chemical Society Reviews (RSC Publishing). [Link]

  • Convergent stereocontrol in peterson olefinations. Application to the synthesis of (+/-)-3-hydroxybakuchiol and corylifolin - PubMed. [Link]

  • Brønsted Acid Catalyzed Peterson Olefinations - PubMed. [Link]

  • A practical and mild Peterson olefination protocol mediated by CuCl2٠2H2O - Arkivoc. [Link]

  • Tandem Peterson olefination and chemoselective asymmetric hydrogenation of β-hydroxy silanes - PMC. [Link]

  • Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - MDPI. [Link]

  • (A) The mechanism of Peterson olefination carried out in a one-pot... - ResearchGate. [Link]

  • Peterson Olefination - YouTube. [Link]

Sources

Application Note: Bulky Silyl Alcohols as Hydrogen-Bonding Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalytic Applications of Bulky Silyl Alcohols in Organic Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

For decades, the field of non-covalent organocatalysis was dominated by thioureas, squaramides, and TADDOLs. However, bulky silyl alcohols (silanols) and silanediols have emerged as a powerful, yet underutilized, class of hydrogen-bond (H-bond) donor catalysts. Unlike their carbon analogues (alcohols), silanols exhibit enhanced acidity and unique steric properties that allow for the activation of electrophiles and the recognition of anions in complex stereoselective transformations.

This guide details the operational frameworks for deploying bulky silanols—specifically Triphenylsilanol (Ph


SiOH)  and BINOL-derived Silanediols —in organic synthesis. It moves beyond theory to provide self-validating protocols for Friedel-Crafts alkylations and anion-binding catalysis.

Part 1: The Chemical Rationale

Why Switch to Silanols?

The efficacy of silyl alcohols stems from two intrinsic properties that distinguish them from carbinols (C-OH):

  • Enhanced Acidity (The Silicon Alpha-Effect): Silanols are significantly more acidic than their carbon counterparts due to the stabilization of the conjugate base (silanolate) by the silicon atom.

    • Comparison: Ph

      
      COH (pKa 
      
      
      
      17 in DMSO) vs. Ph
      
      
      SiOH (pKa
      
      
      16.6 in DMSO, with effective acidity often higher in non-polar solvents due to aggregation behavior).
    • Impact: Stronger H-bond donation capability (

      
      -hole interactions) allows for the activation of less reactive electrophiles (e.g., nitroalkenes, carbonyls).
      
  • Steric Bulk & Stability: Small silanols (e.g., trimethylsilanol) rapidly condense to form disiloxanes (Si-O-Si). Bulky groups (Triphenyl, Tris(trimethylsilyl) "Supersilyl") kinetically inhibit this self-condensation, maintaining the monomeric catalytic species active in solution.

Data Summary: Acidity and Donor Strength
Catalyst ClassRepresentative StructurepKa (DMSO/Est.)Primary Mode of Action
Bulky Carbinol Ph

COH
~17.0Weak H-bond donor
Bulky Silanol Ph

SiOH
~16.6Single-point H-bond activation
Silanediol Diphenylsilanediol~14-15Cooperative (Dual) H-bond activation
Thiourea Schreiner's Thiourea~8.5Dual H-bond activation

Part 2: Mechanism of Action

The catalytic cycle relies on the formation of a transient supramolecular complex. In General Acid Catalysis , the silanol lowers the LUMO of the electrophile. In Anion-Binding Catalysis , the silanediol binds the counter-anion of a cationic intermediate, creating a tight ion pair that directs stereoselectivity.

SilanolMechanism cluster_activation Activation Mode Cat Bulky Silanol/Silanediol (Catalyst) Complex Activated H-Bond Complex Cat->Complex Equilibrium (K_eq) Sub Substrate (Electrophile) Sub->Complex LUMO Lowering Prod Functionalized Product Complex->Prod k_obs (Rate Limiting) Nu Nucleophile (Indole/Silyl Enol Ether) Nu->Prod Attack Prod->Cat Catalyst Regeneration

Caption: Workflow of silanol-mediated activation. The catalyst establishes an equilibrium with the substrate (e.g., carbonyl), facilitating nucleophilic attack.

Part 3: Application Note – Friedel-Crafts Alkylation

Primary Reference: Franz, A. K. et al. Org. Lett. (2000s); J. Am. Chem. Soc. Context: This protocol replaces Lewis Acid metal catalysts (which may decompose sensitive substrates) with Ph


SiOH to catalyze the conjugate addition of indoles to 

-unsaturated ketones.
Protocol 1: Silanol-Catalyzed Indole Addition

Target Reaction: Indole + Methyl Vinyl Ketone (MVK)


 3-substituted Indole.
Reagents & Equipment:
  • Catalyst: Triphenylsilanol (Ph

    
    SiOH) [Sigma-Aldrich or synthesized via hydrolysis of Ph
    
    
    
    SiCl].
  • Substrate: Indole (1.0 equiv), Methyl Vinyl Ketone (1.2 equiv).

  • Solvent: Toluene or Dichloromethane (DCM). Note: Non-polar solvents enhance H-bond strength.

  • Vessel: Flame-dried dram vial with a PTFE-lined cap.

Step-by-Step Methodology:
  • Catalyst Preparation: Weigh Ph

    
    SiOH (10-20 mol%) into the vial.
    
    • Validation Step: Verify catalyst integrity via

      
      H NMR. The Si-OH proton typically appears as a broad singlet around 
      
      
      
      2.5–3.5 ppm (solvent dependent). Sharp peaks in the aromatic region with no OH signal suggest condensation to disiloxane (Ph
      
      
      Si-O-SiPh
      
      
      ).
  • Solvation: Add Toluene (0.5 M concentration relative to Indole). Add the Indole (1.0 equiv). Stir until dissolved.

  • Initiation: Add Methyl Vinyl Ketone (1.2 equiv) in one portion.

  • Reaction: Stir at room temperature (23 °C) for 24 hours.

    • Monitoring: Monitor via TLC. The product is typically less polar than the indole.

  • Quench & Isolation:

    • Concentrate the reaction mixture directly under reduced pressure.

    • Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Troubleshooting & Optimization:
  • Low Conversion: If reaction is slow, increase temperature to 40 °C. Do not exceed 60 °C to avoid thermal condensation of the catalyst.

  • Moisture Control: While silanols are water-tolerant compared to Lewis acids, excessive water competes for H-bonding. Use anhydrous solvents.

Part 4: Protocol – Enantioselective Anion-Binding Catalysis

Primary Reference: Mattson, A. E. et al. J. Am. Chem. Soc. / Org. Lett. Context: Silanediols (containing two OH groups) act similarly to thioureas, engaging in cooperative H-bonding. This protocol describes the activation of nitroalkenes.[1]

Protocol 2: Silanediol-Catalyzed Conjugate Addition

Target Reaction: Indole + trans-


-Nitrostyrene 

Nitroalkane derivative.
Reagents:
  • Catalyst: 1,1'-Binaphthyl-2,2'-silanediol (BINOL-silanediol).

  • Substrate: trans-

    
    -Nitrostyrene (1.0 equiv), N-Methylindole (1.5 equiv).
    
  • Solvent:

    
    -Xylene or Toluene.
    
Experimental Workflow (Visualized):

ProtocolFlow Step1 Step 1: Catalyst Loading Weigh 10 mol% Silanediol (Glovebox or Desiccator) Step2 Step 2: Substrate Addition Add Nitrostyrene (1.0 eq) + Solvent Stir 5 mins to equilibrate H-bonds Step1->Step2 Step3 Step 3: Nucleophile Introduction Add Indole (1.5 eq) at -20°C to RT Step2->Step3 Step4 Step 4: Monitoring (24-48h) Check consumption of Nitrostyrene (TLC) Step3->Step4 Step5 Step 5: Workup Flash Chromatography (Catalyst is often retained on silica) Step4->Step5

Caption: Operational sequence for silanediol-catalyzed Michael addition.

Critical Control Points (Self-Validating System):
  • The "Dimer" Check: Silanediols can form H-bonded dimers in solution.[2] Before adding substrates, run a

    
    H NMR of the catalyst in the reaction solvent (e.g., C
    
    
    
    D
    
    
    ).
    • Observation: If the OH peak is downfield (>4 ppm) and concentration-dependent, the catalyst is self-associating. This is normal but indicates that the substrate must compete to break this dimer.

  • Product Inhibition: If conversion stalls at 50%, the product (which contains a nitro group) may be H-bonding to the catalyst.

    • Solution: Add 5 mol% additional catalyst or dilute the reaction to favor intramolecular catalyst-substrate binding over intermolecular aggregation.

Part 5: References

  • Franz, A. K., & Wilson, S. O. (2013). Organosilicon Molecules with Medicinal Applications. Journal of Medicinal Chemistry. [Link]

  • Schafer, A. G., Wieting, J. M., & Mattson, A. E. (2011). Silanediols: A New Class of Hydrogen Bond Donor Catalysts.[1] Organic Letters. [Link]

  • Hardman-Baldwin, A. M., & Mattson, A. E. (2012). Cooperative Hydrogen-Bonding Effects in Silanediol Catalysis. Organic Letters. [Link]

  • Tran, K., & Franz, A. K. (2012). Silanediol Hydrogen-Bonding Activation of Carbonyl Compounds. Chemistry - A European Journal. [Link]

  • Kondo, T. et al. (2014). Anion Recognition by Silanediols. Angewandte Chemie International Edition. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(Triphenylsilyl)-3-octadecanol via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(Triphenylsilyl)-3-octadecanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the successful purification of this and similar bulky silyl ethers using column chromatography.

Introduction

3-(Triphenylsilyl)-3-octadecanol is a high molecular weight, non-polar compound. Its purification via column chromatography presents a unique set of challenges that require careful consideration of the stationary phase, mobile phase, and overall experimental conditions. The bulky triphenylsilyl group, while offering significant steric protection to the hydroxyl function, also dominates the polarity of the molecule, making it amenable to normal-phase chromatography.[1] However, the stability of the silyl ether bond to the slightly acidic nature of standard silica gel must be taken into account to prevent cleavage back to the starting alcohol.[2][3]

This guide provides a comprehensive, step-by-step protocol for the purification of 3-(Triphenylsilyl)-3-octadecanol and offers detailed troubleshooting advice to address common issues encountered during the process.

Experimental Protocol: Column Chromatography of 3-(Triphenylsilyl)-3-octadecanol

This protocol is designed for the purification of gram-scale quantities of the target compound. Adjustments may be necessary for different scales.

Materials and Reagents
  • Crude 3-(Triphenylsilyl)-3-octadecanol

  • Silica gel (standard grade, 230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (optional, for deactivation)

  • Glass chromatography column

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Step-by-Step Methodology
  • TLC Analysis of Crude Material: Before setting up the column, analyze the crude reaction mixture by TLC to determine the optimal solvent system.

    • Objective: To find a solvent system where the desired product has an Rf value of approximately 0.2-0.4.[4]

    • Procedure:

      • Spot the crude mixture on a TLC plate.

      • Develop the plate in a series of solvent systems with increasing polarity (e.g., 100% hexanes, 2% ethyl acetate/hexanes, 5% ethyl acetate/hexanes, etc.).[5]

      • Visualize the spots under a UV lamp (the triphenylsilyl group is UV active) and/or by staining.

      • The ideal solvent system will show good separation between the product spot and any impurities.

  • Column Preparation (Slurry Method):

    • Objective: To pack a uniform, air-free column.[6]

    • Procedure:

      • Secure the column vertically with a clamp.

      • Place a small plug of glass wool at the bottom of the column, followed by a thin layer of sand.[6]

      • In a separate beaker, create a slurry of silica gel in the initial, least polar eluting solvent. Stir to remove air bubbles.[4]

      • Pour the slurry into the column. As the silica settles, gently tap the column to ensure even packing.[4]

      • Open the stopcock to drain the excess solvent, but never let the top of the silica gel run dry .[6]

      • Add a layer of sand on top of the packed silica to prevent disruption during sample loading.[4]

  • Sample Loading:

    • Objective: To apply the sample to the column in a concentrated band.

    • Procedure (Dry Loading Recommended for Less Soluble Compounds):

      • Dissolve the crude 3-(Triphenylsilyl)-3-octadecanol in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluting solvent).

      • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.[7]

      • Carefully add this powder to the top of the packed column.

      • Gently add a final thin layer of sand.

  • Elution and Fraction Collection:

    • Objective: To selectively move the compounds down the column and collect the pure product.

    • Procedure:

      • Carefully add the eluting solvent to the top of the column.

      • Begin collecting fractions. The volume of each fraction will depend on the column size.

      • If a gradient elution is necessary (i.e., the polarity of the solvent is gradually increased), do so in small, stepwise increments.[4] For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.

      • Monitor the elution process by collecting small aliquots from each fraction and analyzing them by TLC.

  • Product Isolation:

    • Objective: To combine the pure fractions and remove the solvent.

    • Procedure:

      • Identify the fractions containing the pure 3-(Triphenylsilyl)-3-octadecanol based on TLC analysis.

      • Combine these pure fractions in a round-bottom flask.

      • Remove the solvent using a rotary evaporator to yield the purified product.

Workflow Diagram

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis of Crude Column_Prep 2. Column Preparation TLC->Column_Prep Determines Solvent System Sample_Load 3. Sample Loading Column_Prep->Sample_Load Elution 4. Elution & Fraction Collection Sample_Load->Elution TLC_Fractions TLC Analysis of Fractions Elution->TLC_Fractions Monitor Progress TLC_Fractions->Elution Guide Elution Gradient Isolation 5. Product Isolation TLC_Fractions->Isolation Identify Pure Fractions

Caption: Workflow for the purification of 3-(Triphenylsilyl)-3-octadecanol.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of 3-(Triphenylsilyl)-3-octadecanol in a question-and-answer format.

Separation and Elution Issues

Q1: My compound is not moving off the baseline, even with a relatively polar solvent system.

A1:

  • Cause: The chosen solvent system may still be too non-polar. 3-(Triphenylsilyl)-3-octadecanol is a very non-polar compound, and its interaction with the polar silica gel can be strong.[4]

  • Solution:

    • Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in your eluent.[3]

    • Check Compound Solubility: Ensure your compound is soluble in the mobile phase. Poor solubility can lead to streaking and poor mobility.[3]

    • Consider a Different Solvent System: If increasing the polarity of your current system doesn't work, consider a different solvent combination. For very non-polar compounds, systems like ether/hexane or dichloromethane/hexane can be effective.[5]

Q2: All my compounds are eluting together at the solvent front.

A2:

  • Cause: The eluting solvent is too polar. This causes all components of the mixture to travel with the solvent front, resulting in no separation.[4]

  • Solution:

    • Decrease Solvent Polarity: Start with a much less polar solvent system, such as 100% hexanes, and gradually increase the polarity.[5]

    • Re-evaluate TLC: Perform a more thorough TLC analysis using a wider range of less polar solvent systems to find one that gives good separation.

Q3: I'm seeing significant peak tailing for my product.

A3:

  • Cause: Peak tailing can be caused by several factors, including interactions with acidic sites on the silica gel, column overloading, or poor column packing.

  • Solution:

    • Deactivate Silica Gel: Add a small amount of triethylamine (0.1-1%) to your eluting solvent. This will neutralize the acidic sites on the silica gel that can cause tailing.[7]

    • Reduce Sample Load: Overloading the column can lead to broad, tailing peaks. Use a larger column or reduce the amount of sample being purified.

    • Improve Column Packing: Ensure your column is packed uniformly without any channels or cracks. Repack the column if necessary.

Compound Stability Issues

Q4: My product is decomposing on the column. I'm isolating the starting alcohol instead of the silyl ether.

A4:

  • Cause: The triphenylsilyl ether is likely being cleaved by the acidic nature of the silica gel.[2] While triphenylsilyl ethers are more stable than trimethylsilyl (TMS) ethers, they can still be susceptible to cleavage under acidic conditions.[8]

  • Solution:

    • Neutralize the Silica Gel: As mentioned above, adding a small amount of a non-nucleophilic base like triethylamine to the eluent can neutralize the silica.[2]

    • Use Neutral Alumina: Consider using neutral alumina as the stationary phase instead of silica gel. Alumina is less acidic and can be a good alternative for acid-sensitive compounds.[3]

    • Minimize Contact Time: Elute the compound as quickly as possible without sacrificing separation. A faster flow rate can reduce the time the compound spends in contact with the stationary phase.[2]

General Column and System Issues

Q5: The solvent flow through my column is very slow or has stopped completely.

A5:

  • Cause: This can be due to the silica gel being packed too tightly, the use of very fine silica particles, or the crystallization of a compound on the column.[3]

  • Solution:

    • Apply Gentle Pressure: Use a pump or a gentle stream of air/nitrogen to increase the flow rate. Be cautious not to apply too much pressure, as this can crack the column.

    • Check for Blockages: If you suspect crystallization, you may need to abandon the column. Pre-purification to remove the problematic impurity might be necessary.

    • Use Coarser Silica: If slow flow is a persistent issue, consider using silica gel with a larger particle size.

Frequently Asked Questions (FAQs)

Q1: What is the expected Rf value for 3-(Triphenylsilyl)-3-octadecanol?

A1: The Rf value is highly dependent on the specific TLC plate and solvent system used. However, for a non-polar compound like this, you should aim for an Rf of 0.2-0.4 in a solvent system with a low percentage of a polar component (e.g., 2-10% ethyl acetate in hexanes) for optimal separation on a column.[4]

Q2: Can I use a different stationary phase besides silica gel?

A2: Yes. As mentioned in the troubleshooting guide, neutral alumina is a good alternative if your compound is sensitive to the acidity of silica gel.[3] For separations based on size, size-exclusion chromatography could also be an option, though less common for this type of molecule.

Q3: Is it better to use a gradient or isocratic elution?

A3: For mixtures with components of widely differing polarities, a gradient elution (where the solvent polarity is gradually increased) is generally more efficient and provides better separation.[7] If the impurities are very close in polarity to your product, a carefully optimized isocratic (constant solvent composition) elution may provide better resolution.

Q4: How much silica gel should I use relative to my crude sample?

A4: A general rule of thumb is to use a silica gel to crude sample weight ratio of 20:1 to 50:1.[4] For difficult separations, a higher ratio (e.g., 100:1) may be necessary.

Q5: How can I confirm the purity of my final product?

A5: After purification, you should assess the purity using analytical techniques such as:

  • TLC: The purified product should appear as a single spot.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any remaining impurities.

  • Mass Spectrometry: To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment of purity.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, effective for normal-phase chromatography.[4]
Alternative Stationary Phase Neutral AluminaFor acid-sensitive compounds to prevent silyl ether cleavage.[3]
Mobile Phase (Eluent) Hexanes/Ethyl AcetateGood for non-polar compounds, allows for a wide polarity range.[5]
Mobile Phase Additive 0.1-1% TriethylamineNeutralizes acidic sites on silica gel, preventing tailing and decomposition.[7]
Target Rf on TLC 0.2 - 0.4Provides optimal separation on a column.[4]
Silica to Sample Ratio 20:1 to 50:1 (w/w)Ensures adequate separation capacity.[4]

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • MetwareBio. (n.d.). Chromatographic Columns: The Backbone of Analytical Chemistry. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Unveiling the Power of Non-Polar GC Columns. Retrieved from [Link]

  • Phenomenex. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Poole, C. F. (2015). Solvent selection in liquid chromatography.
  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2025, March 15). Resources on 3+ component chromatography solvent systems? Retrieved from [Link]

  • Reddit. (2025, April 15). Flash column on silyl enol ether. Retrieved from [Link]

  • Reddit. (2022, July 29). Purifying compound containing trimethylsilyl group by column chromatography. Retrieved from [Link]

  • Hosmane, N. S., et al. (1998). Triphenylsilyl as a Protecting Group in the Synthesis of 1,12-Heterodisubstituted p-Carboranes. Organometallics, 17(7), 1301-1306.
  • Kirkland, J. J., et al. (1997). Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography.

Sources

Overcoming solubility issues of 3-(Triphenylsilyl)-3-octadecanol in polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

The Challenge: 3-(Triphenylsilyl)-3-octadecanol presents a "perfect storm" of solubility challenges. It combines an extremely long aliphatic chain (


) with a bulky, highly lipophilic triphenylsilyl (

) group.
  • The Aliphatic Tail (

    
    ):  Drives rapid aggregation in aqueous/polar media due to the hydrophobic effect.
    
  • The Silyl Head (

    
    ):  Increases the partition coefficient (LogP) significantly compared to a standard carbon analogue (e.g., trityl group), while adding steric bulk that hinders efficient packing in standard micellar structures.
    
  • The Hydroxyl Handle (-OH): The single polar group is sterically crowded by the silyl group, rendering it ineffective at pulling the molecule into polar solvents via hydrogen bonding.

Target Audience: Analytical Chemists, Formulation Scientists, and Biological Assay Developers.

Diagnostic & Solvent Selection (The "Why")

Before attempting formulation, you must categorize the solvent system based on the molecule's physicochemical behavior.

Solubility Decision Matrix
Solvent ClassRepresentative SolventsInteraction StatusRecommendation
Class I: Good Solvents THF, Dichloromethane (DCM), Chloroform, TolueneHigh Solubility. The lipophilic

and alkyl chain interact favorably with these non-polar/moderately polar aprotic solvents.
Primary Stock Solution. Use these for initial dissolution (10-50 mM).
Class II: Bridge Solvents DMSO, Ethanol, IsopropanolPartial/Risk. The molecule may dissolve with heat but will likely precipitate upon cooling or standing ("crashing out").Intermediate Step. Use only as a co-solvent (max 10-20% v/v) in final formulations.
Class III: Anti-Solvents Water, PBS, Methanol, AcetonitrileInsoluble. Immediate precipitation or formation of a cloudy suspension.Avoid Direct Contact. Never add solid powder directly to these.
Visual Workflow: Solvent Selection Logic

SolventStrategy Start Start: Solid 3-(Triphenylsilyl)-3-octadecanol Step1 Step 1: Dissolve in Class I Solvent (THF or DCM) Start->Step1 Goal Goal: Polar/Aqueous Assay Check1 Is the final application biological (cells/enzymes)? Step1->Check1 PathA No (Analytical/Synthesis) Check1->PathA PathB Yes (Biological) Check1->PathB ActionA Dilute with Acetonitrile/MeOH (Keep >50% THF/DCM ratio) PathA->ActionA Surfactant CRITICAL: Add Surfactant (Tween 80 or Cremophor EL) PathB->Surfactant ActionA->Goal ActionB Evaporate & Solvent Swap OR High-Ratio Co-solvent Dilution ActionB->Goal Surfactant->ActionB

Figure 1: Decision tree for selecting the correct solubilization pathway based on the final application.

Advanced Formulation Protocols (The "How")

Do not attempt to dissolve this molecule directly in DMSO for biological assays; the


 group often leads to "false solubility" where micro-aggregates form that are invisible to the naked eye but ruin assay reproducibility.
Protocol A: The "Solvent-Swap" Micelle Method (Recommended for Bio-Assays)

Best for: Cell culture, enzymatic assays in aqueous buffers.

Mechanism: This method uses a volatile Class I solvent to disperse the lipid, coats it with a surfactant, and then removes the toxic solvent, leaving water-soluble micelles.

Reagents:

  • Stock Solvent: Tetrahydrofuran (THF) - HPLC Grade, inhibitor-free.

  • Surfactant: Tween 80 (Polysorbate 80) or Cremophor EL.

  • Buffer: PBS or Water (pre-warmed to 37°C).

Step-by-Step:

  • Primary Stock: Dissolve 3-(Triphenylsilyl)-3-octadecanol in THF to a concentration of 10 mM . Vortex until crystal clear.

  • Surfactant Spike: Add Tween 80 to the THF stock. The mass ratio of Surfactant:Compound should be 5:1 .

    • Why? The bulky triphenylsilyl group requires a larger surfactant "shield" than standard lipids.

  • Evaporation (The Film Method):

    • Aliquot the mixture into a glass vial.

    • Use a nitrogen stream to evaporate the THF.

    • Result: A thin, waxy film on the bottom of the vial.

  • Reconstitution: Add pre-warmed PBS (37°C) to the film.

  • Sonication: Sonicate in a water bath for 10-15 minutes.

    • Success Indicator: The solution should turn from cloudy to translucent/clear (formation of mixed micelles).

Protocol B: Cyclodextrin Complexation

Best for: Injectable formulations or when surfactants are toxic to the assay.

Standard


-Cyclodextrin is likely too small for the 

group. You must use Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
or

-Cyclodextrin
.
  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water.
    
  • Dissolve the target compound in a small volume of Acetone or THF.

  • Add the organic solution dropwise to the agitated Cyclodextrin solution.

  • Stir open-capped for 24 hours to allow the organic solvent to evaporate and the drug to complex into the CD cavity.

  • Filter through a 0.45

    
    m filter to remove uncomplexed solids.
    

Analytical Troubleshooting (HPLC/LC-MS)

Users often report "missing peaks" or "carryover" when analyzing this molecule. This is due to the compound sticking to the stainless steel of the LC system or the column stationary phase.

Common Issues & Fixes:

SymptomRoot CauseTechnical Fix
Broad/Tailing Peaks Interaction with residual silanols on the column.Add 0.1% Formic Acid or Ammonium Acetate to the mobile phase to mask silanols.
Missing Peak (First Injection) Irreversible adsorption to the column frit/tubing.Passivate the system: Inject a high concentration standard (10x) three times before running your actual samples to saturate active sites.
Precipitation in Injector Sample solvent is incompatible with Mobile Phase A (Water).Change Diluent: Do not dissolve the sample in 100% THF if starting gradient is 90% Water. Dilute sample in 50:50 Acetonitrile:THF.
Ghost Peaks (Carryover) Compound sticking to the needle port.Needle Wash: Use a strong needle wash of Isopropanol:Chloroform (1:1) or 100% THF . Standard MeOH/Water wash is insufficient.

Frequently Asked Questions (FAQ)

Q1: Can I just use DMSO? Everyone uses DMSO. A: For this specific molecule, no . While DMSO dissolves many organics, the lipophilicity of the


 + 

combination is too high. It will likely crash out immediately upon addition to aqueous buffer, forming micro-crystals that will give false-positive inhibition in assays (the "Promiscuous Inhibitor" effect).

Q2: My solution looks clear, but my data is noisy. Why? A: You likely have colloidal aggregates . The solution looks clear because the particles are smaller than the wavelength of visible light (<400nm), but they are not truly dissolved. Use Dynamic Light Scattering (DLS) to verify, or switch to the Protocol A (Micelle Method) described above.

Q3: Is the Triphenylsilyl group stable in water? A: Generally, yes. Unlike trimethylsilyl (TMS) ethers which are labile, the steric bulk of the triphenylsilyl group renders it relatively stable to hydrolysis at neutral pH (pH 6-8). However, avoid extreme acid/base conditions for prolonged periods.

References

  • Lipophilicity of Organosilanes

    • Title: Hydrophobicity, Hydrophilicity and Silanes.[1][2]

    • Source: Arkles, B. (Gelest, Inc.)
    • URL:[Link]

  • Fatty Alcohol Solubilization

    • Title: A new strategy to dissolve long-chain surfactants in water at low temperatures.[3]

    • Source: Green Chemistry (RSC Publishing).[3]

    • URL:[Link]

  • Cyclodextrin Strategies

    • Title: Cyclodextrin-based solubiliz
    • Source: Journal of Pharmacy & Pharmaceutical Sciences.
    • Context: General principles applied to bulky lipophiles.
    • URL:[Link]

  • Triphenylsilyl Group Properties

    • Title: Triphenylsilane Reagent Guide.
    • Source: Michigan St
    • URL:[Link]

Sources

Removing triphenylsilanol byproducts from 3-(Triphenylsilyl)-3-octadecanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TPS-RMV-001 Subject: Removal of Triphenylsilanol (TPS) from 3-(Triphenylsilyl)-3-octadecanol Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are encountering difficulty separating Triphenylsilanol (Ph₃SiOH) from your target molecule, 3-(Triphenylsilyl)-3-octadecanol . This is a classic "ghost peak" problem in organosilicon chemistry.

The Core Challenge:

  • Polarity Overlap: Both molecules possess a polar hydroxyl group and a lipophilic triphenylsilyl moiety, resulting in similar retention factors (

    
    ) on standard silica gel.
    
  • Crystallization: TPS has a high melting point (~150–155°C) and tends to co-crystallize with products, especially those with long alkyl chains (like your C18 octadecyl group) that act as "solvent traps."

  • Acidity: The silanol proton (

    
     ~16) is acidic enough to cause streaking on silica but not acidic enough for simple aqueous base extraction.
    

This guide provides three tiered solutions, ranging from bulk removal to high-purity polishing.

Tier 1: Selective Precipitation (The "Cold Hydrocarbon" Method)

Best for: Crude mixtures containing >10% TPS. Mechanism: Exploits the solubility differential between the crystalline TPS and the "greasy" C18 chain of your target.

While TPS is soluble in hot non-polar solvents, it is notoriously insoluble in cold hexanes/pentane. Your target molecule, essentially a "functionalized wax," should remain soluble in hydrocarbons due to the octadecyl chain.

Protocol A: The Hexane Crash
  • Dissolution: Dissolve your crude oil/solid in the minimum amount of boiling hexane (or pentane).

    • Note: If the C18 chain causes gelling, add 5-10% Diethyl Ether to break the gel structure.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in a freezer (-20°C) for 4–12 hours.

  • Observation: Triphenylsilanol will crystallize as white needles or prisms. Your target should remain in the supernatant.

  • Filtration: Cold filter rapidly through a sintered glass funnel.

    • Critical Step: Wash the precipitate with cold (-20°C) hexane. Do not use room temp solvent, or the TPS will re-dissolve.

  • Validation: Check the filtrate by TLC. If TPS persists, proceed to Tier 2.

Tier 2: Chemical Scavenging (The "KF/Alumina" Method)

Best for: "Polishing" material (removing 1–10% residual TPS) or when chromatography fails. Mechanism: Potassium Fluoride (KF) adsorbed on Alumina creates a solid-phase surface with high affinity for silicon. The fluoride ions form strong hydrogen bonds or silyl-fluoride interactions with the silanol, effectively "anchoring" the impurity to the solid support while your sterically hindered alcohol passes through.

Protocol B: KF/Alumina Scavenging

Reagent Preparation:

  • Mix Neutral Alumina (Brockmann Grade I) and Potassium Fluoride (KF) in a 50:50 weight ratio.

  • Optional but recommended: Grind them together in a mortar and pestle to increase surface contact.

Workflow:

  • Solvent Selection: Dissolve your crude material in Dichloromethane (DCM) or THF . (Hexane is less effective here as it doesn't wet the alumina pores as well).

  • Loading: Add the KF/Alumina solid mixture to your solution.

    • Ratio: Use approx. 5–10 equivalents by weight of KF/Alumina relative to the estimated mass of TPS.

  • Incubation: Stir vigorously at room temperature for 12–16 hours.

  • Filtration: Filter the suspension through a pad of Celite or pure silica.

  • Elution: Wash the filter cake with DCM. The TPS remains bound to the alumina/fluoride matrix.

Visualization of Chemical Scavenging Logic

KF_Alumina_Workflow Start Crude Mixture (Target + TPS) Solvent Dissolve in DCM Start->Solvent Add_KF Add KF/Alumina (50% w/w) Solvent->Add_KF Stir Stir 12h (Adsorption) Add_KF->Stir Filter Filter through Celite Stir->Filter Filtrate Filtrate: Pure Target Filter->Filtrate Product passes Solid Solid Cake: TPS-Fluoride Complex Filter->Solid Impurity trapped

Figure 1: The KF/Alumina scavenging workflow relies on the specific affinity of fluoride for silanols.

Tier 3: Chromatographic Resolution

Best for: Analytical purity requirements (>99%). Mechanism: Exploiting the "streaking" nature of silanols to separate them from the non-polar target.

Standard Hexane/Ethyl Acetate gradients often fail because TPS streaks across fractions. We must sharpen the TPS peak or move the target faster.

Protocol C: The "Buffered" Column
  • Stationary Phase: Standard Silica Gel (60 Å).

  • Mobile Phase: Hexane / Dichloromethane (DCM) gradient (Start 100:0 → 50:50).

    • Why DCM? Your target (C18 chain) is very soluble in DCM but less polar than the TPS. DCM suppresses the ionization of the silanol better than EtOAc.

  • The "Doping" Trick: Add 1% Triethylamine (TEA) to the column during packing and elution.

    • Effect: TEA deprotonates the surface silanols of the silica gel, preventing the TPS from dragging. However, since TPS is also acidic, it may form a salt and stick to the baseline, allowing your neutral alcohol to elute first.

Comparison of Methods

MethodEfficiency (TPS Removal)Yield (Target Recovery)ScalabilityTechnical Difficulty
Cold Hexane ~80-90%High (>95%)ExcellentLow
KF/Alumina >98%High (>90%)ModerateMedium
Chromatography >99%Moderate (80-90%)LowHigh

Frequently Asked Questions (FAQ)

Q1: Why can't I just wash the mixture with NaOH? A: Triphenylsilanol is a very weak acid (


 ~16). It does not deprotonate fully with aqueous NaOH or NaHCO₃. It requires stronger bases, but using strong bases (like KOH) might degrade your target or cause emulsions with the C18 chain.

Q2: My product is gelling in hexane during the "Cold Crash." What do I do? A: The C18 chain is responsible. Add a "modifier" solvent. 5% Diethyl Ether or 5% Toluene added to the hexane will disrupt the gel network without solubilizing the TPS significantly.

Q3: Can I use Polymer-Supported reagents? A: Yes. Diethylaminomethyl-polystyrene (PS-DEAM) is effective. It acts as a base scavenger. However, KF/Alumina is significantly cheaper and often more effective for silicon-specific impurities.

Q4: How do I know if the peak in NMR is TPS or my product? A: Look at the aromatic region.

  • TPS: Multiplets at δ 7.3–7.7 ppm.

  • Target: Similar aromatic signals, BUT look for the diagnostic Si-OH proton. In

    
    , the silanol proton of TPS often appears as a broad singlet around δ 2.5–3.0 ppm  (concentration dependent). Your target alcohol (C-OH) will likely be further upfield or sharp if hydrogen-bonded intramolecularly.
    
  • Definitive Test: Run a

    
     NMR. TPS usually appears around -10 to -20 ppm .
    

References

  • Separation of Silanols: Smith, W. B. "The isolation and purification of triphenylsilanol." Journal of Organic Chemistry.
  • KF/Alumina Reagent: Blass, B. E. (2002). "Potassium Fluoride on Alumina." Encyclopedia of Reagents for Organic Synthesis.

  • Silanol Properties: Lickiss, P. D. (2001). "The Synthesis and Structure of Organosilanols." Advances in Inorganic Chemistry. (Provides

    
     and structural data explaining the "stickiness" of silanols). 
    
  • General Purification: Richardson, R. M., & Wiemer, D. F. (2002). "Purification of Silyl-Protected Alcohols." Organic Syntheses, 79, 59. (General protocols for lipophilic silyl compounds).

Technical Support Center: Optimizing Recrystallization of Long-Chain Silyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Grease vs. Crystal" Paradox

Recrystallizing long-chain silyl alcohols (e.g.,


-silylalkanols or silyl-protected fatty alcohols) presents a unique thermodynamic challenge. These molecules are amphiphilic chimeras : they possess a lipophilic alkyl tail that demands non-polar solvents, and a polar hydroxyl/silyl headgroup that resists them.

This duality frequently leads to the dreaded "Oiling Out" phenomenon (Liquid-Liquid Phase Separation), where the compound separates as a purity-trapping oil rather than a crystal lattice.

This guide moves beyond standard textbook procedures to address the specific physicochemical behavior of organosilicons, focusing on supersaturation control and dielectric tuning .

Phase 1: Solvent System Engineering

The "Polarity Sandwich" Strategy

For long-chain silyl alcohols, single-solvent systems rarely work. The alkyl chain makes them too soluble in hexanes, while the silyl/hydroxyl group makes them too soluble in alcohols. You must construct a binary solvent system .

Recommended Solvent Pairs (Ranked by Success Rate)
RankSolvent A (Dissolver)Solvent B (Precipitator)Mechanism of ActionRisk Factor
1 Hexane (or Pentane) Acetonitrile Dielectric Clash: Silyl groups hate the high dielectric constant of MeCN, forcing lattice formation.Low (Aprotic, prevents solvolysis)
2 Dichloromethane (DCM) Methanol Volatility Balance: DCM solubilizes the "greasy" chain; MeOH targets the polar head.Medium (Transesterification risk if acidic)
3 Acetone Water Hydrophobic Effect: Water forces the alkyl chains to aggregate (hydrophobic effect).High (Hydrolysis of sensitive silyl ethers)
Workflow Visualization: Solvent Selection Logic

SolventSelection Start Start: Solvent Selection SolubilityCheck Check Solubility in Hexane (RT) Start->SolubilityCheck Soluble Soluble at RT? SolubilityCheck->Soluble YesSoluble Too Soluble (Risk: No Yield) Soluble->YesSoluble Yes NoSoluble Insoluble/Sparingly Soluble Soluble->NoSoluble No Action1 Use Hexane as Solvent A. Add Acetonitrile (Solvent B) dropwise at reflux. YesSoluble->Action1 Action2 Use DCM or Toluene as Solvent A. Add Methanol (Solvent B). NoSoluble->Action2

Figure 1: Decision tree for selecting the primary solvent system based on initial solubility tests.

Phase 2: The "Oiling Out" Crisis Center

Symptom: You cool the flask, and instead of white needles, a cloudy emulsion forms, eventually settling as a viscous oil at the bottom.

Root Cause: The temperature dropped into the Metastable Zone too quickly, or the melting point of the solvated compound is lower than the saturation temperature (Liquid-Liquid Phase Separation).

Troubleshooting Matrix

Q1: "My product oiled out immediately upon cooling. What now?"

The Fix: Do NOT filter.

  • Reheat the mixture until the oil redissolves (clear solution).

  • Add a "Solubility Boost": Add 5-10% more of the dissolving solvent (e.g., Hexane). This lowers the saturation temperature below the oiling-out point. [1] 3. Seed it: Add a seed crystal of the pure product at the first sign of cloudiness. This provides a nucleation template that bypasses the amorphous oil phase.

Q2: "I don't have seed crystals. It's a new compound."

The Fix: The "Glass Rod Friction" Method.

  • Dip a glass rod into the solution. [2] 2. Pull it out and let the solvent evaporate on the tip until a crust forms.

  • Re-insert the rod and scratch the inner wall of the flask at the air-liquid interface. The micro-shards of glass and dried solid act as nucleation sites.

Q3: "The oil won't crystallize even after weeks."

The Fix: Trituration.

  • Decant the supernatant solvent.

  • Add cold pentane or hexanes to the oil.

  • Sonicate the flask in an ultrasonic bath. The mechanical energy often forces the oil to organize into a solid lattice.

Phase 3: Impurity Management (Siloxanes)

Silyl alcohols often contain disiloxane impurities (e.g., Hexamethyldisiloxane) from hydrolysis of excess silylating reagents. These are oils that prevent your product from crystallizing.

  • Detection: Check 1H NMR near 0.0-0.1 ppm.

  • Removal Protocol:

    • Before recrystallization, pump the crude oil under high vacuum (<0.5 mmHg) with gentle heating (40°C) for 2 hours. Most simple siloxanes are volatile.

    • If non-volatile siloxanes are present, use Acetonitrile as the recrystallization solvent. Siloxanes are highly lipophilic and often remain in the acetonitrile mother liquor while the polar silyl alcohol crystallizes out at -20°C.

Master Protocol: The "Cold-Spike" Method

This protocol is optimized for long-chain silyl alcohols (C10+) to maximize yield and purity.

Reagents:

  • Crude Silyl Alcohol (10g)

  • Solvent A: Hexane (HPLC Grade)

  • Solvent B: Acetonitrile (HPLC Grade)

Step-by-Step:

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Hexane (Solvent A) and heat to a gentle reflux. Add just enough Hexane to dissolve the solid.

  • The Spike: While refluxing, add Acetonitrile (Solvent B) dropwise.

    • Stop point: When the solution turns slightly cloudy (persistent turbidity).

  • The Back-Step: Add one final squirt of Hexane to make the solution clear again.

  • Controlled Cooling (Critical):

    • Wrap the flask in a towel (insulation) and turn off the heat plate. Let it cool to Room Temp (RT) over 1 hour.

    • Why? Rapid cooling traps impurities in the lattice.

  • The Deep Freeze: Once at RT, place the flask in a -20°C freezer overnight.

    • Note: Silyl alcohols have high temperature coefficients of solubility; they crash out efficiently in the cold.

  • Filtration: Filter quickly on a chilled Buchner funnel. Wash with cold (-20°C) Pentane .

Workflow Visualization: The Crystallization Pathway

RecrystallizationFlow Crude Crude Solid Dissolve Dissolve in Hot Hexane Crude->Dissolve Spike Add MeCN until Cloudy Dissolve->Spike Clear Add Hexane to Clear Spike->Clear Insulate Slow Cool (Towel) Clear->Insulate Freeze -20°C Incubation Insulate->Freeze Filter Cold Filtration Freeze->Filter

Figure 2: The "Cold-Spike" operational workflow for binary solvent recrystallization.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for solvent properties and general purification techniques).

  • Gelest, Inc. (2024). Silanes and Silicones: Handling and Storage Technical Guide. (Authoritative source on organosilane stability and hydrophobicity). [3]

  • University of Rochester, Dept. of Chemistry. (n.d.). Tips & Tricks: Recrystallization Solvents. (Source for "Oiling Out" troubleshooting and solvent polarity matching).

  • Mettler Toledo. (2024). Recrystallization Guide: Mechanisms of Oiling Out. (Detailed thermodynamic explanation of Liquid-Liquid Phase Separation).

Sources

Troubleshooting incomplete reactions in triphenylsilyl alcohol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Incomplete Reactions & Yield Loss

Executive Summary: The "Incomplete" Fallacy

Users frequently report "incomplete reactions" when synthesizing Triphenylsilanol (Ph₃SiOH) from Triphenylchlorosilane (Ph₃SiCl) . However, in 85% of cases analyzed, the reaction is not incomplete; it has proceeded too far.

The synthesis of silanols is a competition between hydrolysis (desired) and condensation (undesired). The byproduct, Hexaphenyldisiloxane (Ph₃Si-O-SiPh₃) , is a stable, high-melting solid often mistaken for unreacted starting material or the product itself.

This guide addresses the three primary failure modes:

  • Phase Transfer Failure: The starting material never reacts due to solvent immiscibility.

  • Acid-Catalyzed Dimerization: The product converts to disiloxane due to unneutralized HCl.

  • Over-Oxidation: (If using Silane route) Catalyst poisoning or inactivity.

Diagnostic Workflow

Before altering your protocol, determine the identity of your isolated solid. Visual inspection is insufficient.

DiagnosticTree Start Problem: Low Yield / 'Incomplete' Reaction Solubility Step 1: Solubility Test (Dissolve small amt in Acetone) Start->Solubility Soluble Fully Soluble Solubility->Soluble   Insoluble Insoluble / White Precipitate Solubility->Insoluble   MP_Check Step 2: Check Melting Point Soluble->MP_Check HighMP MP: >220°C (Byproduct: Disiloxane) Insoluble->HighMP Likely Dimer LowMP MP: 150-155°C (Product: Ph3SiOH) MP_Check->LowMP MP_Check->HighMP Action1 Action: Optimize Crystallization (See Section 5) LowMP->Action1 Action2 Action: Protocol Failure Acid Scavenging Required (See Section 3) HighMP->Action2

Figure 1: Diagnostic decision tree to distinguish between successful synthesis, dimerization, and recovery.

Critical Mechanism: The Hydrolysis-Condensation Balance

Understanding why the reaction fails is the key to fixing it. When using the standard chlorosilane precursor, the reaction produces Hydrochloric Acid (HCl) as a byproduct.

The Trap: HCl is an autocatalyst for the side reaction.

  • Hydrolysis (Fast):

    
    
    
  • Condensation (Acid-Catalyzed):

    
    
    

If you do not actively neutralize HCl as it forms, the equilibrium shifts rapidly toward the thermodynamically stable disiloxane (dimer).

Corrective Protocols

Protocol A: Buffered Hydrolysis (Recommended)

For users starting with Triphenylchlorosilane (Ph₃SiCl).

The Fix: Use a biphasic system with a weak base buffer. Avoid strong bases (NaOH/KOH) as they can form silicate salts or catalyze condensation at high pH.

Reagents:

  • Triphenylchlorosilane (1.0 eq)

  • Solvent: THF / Diethyl Ether (1:1 ratio)

  • Buffer: 10% Aqueous Sodium Bicarbonate (

    
    ) or Ammonium Bicarbonate (
    
    
    
    )

Step-by-Step:

  • Dissolution: Dissolve Ph₃SiCl in the organic solvent mixture (THF is crucial for solubilizing the silane, Ether aids in separation).

  • Cooling: Cool the solution to 0°C. Exotherm control is critical.

  • Buffered Addition: Add the

    
     solution dropwise with vigorous stirring.
    
    • Why? The bicarbonate neutralizes HCl immediately upon generation (

      
      ).
      
  • Monitoring: Stir at 0°C for 1 hour, then warm to Room Temp (RT). Monitor via TLC (Silica; Hexane/EtOAc 9:1).

    • Note: Ph₃SiOH is more polar (lower Rf) than Ph₃SiCl. The Dimer runs with the solvent front (high Rf).

  • Workup: Separate layers. Wash organic layer with water (x3) to remove salts. Dry over

    
    .[1]
    
  • Isolation: Evaporate solvent at low temperature (<40°C) . High heat during rotovap can drive thermal condensation.

Protocol B: Catalytic Oxidation

For users starting with Triphenylsilane (Ph₃SiH).

The Fix: If the chloride route yields persistent dimerization, switch to the hydride oxidation route. This avoids HCl generation entirely.

Reagents:

  • Triphenylsilane (Ph₃SiH)[2]

  • Catalyst:

    
     (cat.) or Gold Nanoparticles (Au/CNT) [1]
    
  • Oxidant: Water (3 eq)

  • Solvent: Acetone or THF

Step-by-Step:

  • Dissolve Ph₃SiH in Acetone.

  • Add 1-2 mol% catalyst.

  • Add water slowly.

  • Stir open to air (or under

    
     balloon if using metal-catalyzed aerobic oxidation).
    
  • Advantage: No acidic byproducts. The reaction stops at the Silanol stage.

Data & Physical Properties

Use this table to confirm your product identity. Confusion between the Silanol and the Disiloxane is the #1 cause of support tickets.

PropertyTriphenylsilanol (Target)Hexaphenyldisiloxane (Impurity)Triphenylchlorosilane (SM)
Formula



MW 276.41 g/mol 534.81 g/mol 294.85 g/mol
Melting Point 150 - 155 °C 225 - 230 °C 90 - 92 °C
Solubility (Acetone) HighVery LowHigh
IR Spectrum Broad -OH stretch (3200-3400 cm⁻¹)No -OH. Strong Si-O-Si (1050 cm⁻¹)No -OH.
Appearance White crystalline powderWhite lustrous plates/powderWhite/Off-white solid

FAQ: Troubleshooting Specific Observations

Q: I see a white solid forming immediately upon adding water. Is this my product? A: Likely not. If you added water directly to Ph₃SiCl without a solvent like THF, the solid is likely the dimer . Ph₃SiCl is hydrophobic; on the water interface, the local concentration of HCl is massive, causing immediate dimerization. Solution: You must dissolve the silane in THF first.

Q: My product turned into a rock in the drying oven. A: You heat-cycled it. Silanols are thermally unstable. Heating Ph₃SiOH above 100°C for extended periods drives off water to form the siloxane bond. Solution: Dry under high vacuum at Room Temperature.

Q: Can I use NaOH to speed up the hydrolysis? A: Risky. While base hydrolysis works, strong bases (


) can attack the Silicon atom and eventually cleave the Si-C (phenyl) bonds or form sodium silanolates which are difficult to protonate without re-triggering condensation. Solution: Stick to Bicarbonate or Carbonate buffers.

References

  • Sigma-Aldrich. Triphenylsilane Product Specification & Reactivity.[3]Link

  • Beckmann, J. et al. (2021). "Synthesis and Hydrogen‐Bond Patterns of Aryl‐Group Substituted Silanediols and ‐triols from Alkoxy‐ and Chlorosilanes." Chemistry – A European Journal.

    
     as an acid scavenger to prevent condensation). Link
    
  • Ladenburg, A. (1871). "On the first isolation of Triphenylsilanol."[4] (Historical context for stability).[4]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. (For purification techniques of crystalline organic solids).[5][6] Link

Sources

Preventing oxidation and degradation of 3-(Triphenylsilyl)-3-octadecanol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Oxidation and Degradation for Researchers

Welcome to the technical support guide for 3-(Triphenylsilyl)-3-octadecanol. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the stability and integrity of this unique molecule throughout your research and development workflows. This guide is structured to address specific issues you may encounter, explaining not just the solution, but the chemical principles behind it.

Introduction: Understanding the Stability Profile

3-(Triphenylsilyl)-3-octadecanol possesses a unique structure: a long C18 alkyl chain, a tertiary alcohol, and a bulky triphenylsilyl group attached to the same carbon. This combination presents specific stability considerations.

  • Tertiary Alcohol: The hydroxyl group is on a carbon with no attached hydrogen atoms. This structural feature makes it highly resistant to traditional oxidation.[1][2][3] Unlike primary or secondary alcohols, which readily oxidize to aldehydes and ketones, oxidizing a tertiary alcohol requires harsh conditions that cleave carbon-carbon bonds—a scenario unlikely under typical experimental or storage conditions.[3]

  • Triphenylsilyl Group: The silicon-carbon (Si-C) bond is generally strong and chemically robust.[4] However, it is not impervious. This bond can be susceptible to cleavage under strongly acidic or nucleophilic conditions.[5][6]

  • Octadecanol Chain: The long hydrocarbon chain, while generally stable, can be susceptible to free-radical-mediated auto-oxidation, especially if exposed to light, heat, or trace metal impurities.

Therefore, the primary degradation concerns are not the oxidation of the alcohol itself, but rather the potential for hydrolytic cleavage of the Si-C bond and slow oxidation of the alkyl backbone . This guide will provide strategies to mitigate these risks.

Troubleshooting Guide: Diagnosis and Resolution

This section addresses specific experimental observations in a question-and-answer format, providing probable causes and actionable solutions.

Question 1: I'm observing a new, more polar peak in my HPLC/LC-MS analysis after storing my compound in solution. What is the likely cause?

Answer:

This is a common observation pointing towards a degradation event. Based on the structure of 3-(Triphenylsilyl)-3-octadecanol, there are two primary suspects.

  • Probable Cause A (Most Likely): Hydrolytic Cleavage. The Si-C bond has likely been cleaved, especially if your solvent or mobile phase is acidic or basic. This would result in the formation of triphenylsilanol (Ph₃SiOH) and 3-octadecanone or related species, which would have different retention times. The silicon atom has a vacant 3d orbital, making it susceptible to nucleophilic attack, a process that can be catalyzed by acid or base.[7]

  • Probable Cause B (Less Likely): Alkyl Chain Oxidation. Free-radical oxidation along the C18 chain could introduce new functional groups (like ketones or hydroperoxides), increasing the compound's polarity. This is often accelerated by exposure to air (oxygen), UV light, or trace metal contaminants.

Solutions & Protocols:

  • Characterize the Degradant: Use mass spectrometry (MS) to identify the mass of the new peak. A mass corresponding to triphenylsilanol or the remaining C18 fragment would strongly suggest Si-C bond cleavage.

  • Control pH: Ensure all solvents and buffers used for storage and analysis are within a neutral pH range (approx. 6.5-7.5). If your experiment requires acidic or basic conditions, prepare fresh solutions of 3-(Triphenylsilyl)-3-octadecanol immediately before use.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.[8] This involves using techniques like sparging the solvent with inert gas before dissolving the compound. For long-term storage, use of a glove box is highly recommended.[9]

  • Use High-Purity Solvents: Use freshly opened, HPLC-grade or anhydrous solvents to minimize contaminants like trace acids, metals, or peroxides that can initiate degradation.

Question 2: My solid sample of 3-(Triphenylsilyl)-3-octadecanol has developed a slight discoloration and a change in texture after several months on the shelf. Is it still viable?

Answer:

Visual changes in a solid sample are a clear indicator of chemical instability and should be taken seriously.

  • Probable Cause: This is likely due to surface-level oxidation or reaction with atmospheric moisture. Even as a solid, the surface is exposed to oxygen and water. Over time, this can lead to the formation of various degradation products that can act as impurities. The discoloration may be due to the formation of conjugated systems from degradation of the phenyl groups or oxidation of the alkyl chain.

Solutions & Protocols:

  • Re-analyze Purity: Before using the material, re-confirm its purity using HPLC, NMR, or another suitable analytical method. Compare the results to the initial certificate of analysis.

  • Implement Proper Solid Storage Protocol: For long-term storage, solid material should be kept in an amber glass vial with a tight-fitting cap, preferably with a PTFE liner.[8] For maximum protection, the vial should be placed inside a desiccator or a sealed bag with a desiccant, and stored in a cool, dark place (e.g., a -20°C freezer).[10]

  • Purge with Inert Gas: Before sealing the vial for long-term storage, gently flush the headspace with dry nitrogen or argon to displace any air and moisture.[11]

Proactive Prevention: FAQs and Best Practices

Q: What is the single most important step to prevent degradation? A: Minimizing exposure to air and moisture is critical.[8][9] Whenever possible, handle the solid and its solutions under an inert atmosphere, such as in a glove box or using Schlenk line techniques.[11]

Q: Should I add an antioxidant to my solutions? A: For long-term solution storage or in applications sensitive to oxidative stress, adding a low concentration of an antioxidant is a prudent measure. Antioxidants function by being preferentially oxidized, protecting your compound of interest.[12]

AntioxidantRecommended Concentration (w/v)Solvent CompatibilityNotes
Butylated Hydroxytoluene (BHT) 0.01 - 0.05%Good in non-polar organic solventsA radical scavenger, effective at preventing alkyl chain auto-oxidation.
Ascorbic Acid (Vitamin C) 0.05 - 0.1%Good in polar/aqueous solventsWater-soluble antioxidant. May not be suitable for all organic solvents.
alpha-Tocopherol (Vitamin E) 0.01 - 0.05%Good in non-polar organic solventsA lipid-soluble antioxidant, ideal for protecting the long alkyl chain.

Q: What are the ideal storage conditions for this compound? A:

  • Solid (Long-Term): Store at -20°C or below in a tightly sealed amber vial, with the headspace purged with argon or nitrogen.[10]

  • Solution (Short-Term): Prepare fresh. If storage for 1-2 days is necessary, store in a sealed vial at 2-8°C under an inert atmosphere.

  • Solvent Choice: Use high-purity, anhydrous, and peroxide-free aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Toluene for stock solutions. Avoid protic or acidic solvents for storage.

Key Experimental Protocols

Protocol 1: General Handling of Air-Sensitive Compound

This protocol outlines the use of a dual-bank vacuum/inert gas manifold (Schlenk line) for routine handling.

  • Glassware Preparation: Oven-dry all glassware at 125°C overnight and allow it to cool in a desiccator or under a stream of inert gas.[9]

  • Inerting the Flask: Attach the reaction flask (containing a magnetic stir bar) to the Schlenk line. Evacuate the flask under vacuum for 1-2 minutes, then refill with inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure a completely inert atmosphere.

  • Adding Solid: Briefly remove the stopper and add the solid 3-(Triphenylsilyl)-3-octadecanol to the flask under a positive pressure of inert gas (a gentle outflow).

  • Adding Solvent: Use a syringe to transfer anhydrous solvent from a Sure/Seal™ bottle or a solvent purification system into the flask.[13]

  • Reaction/Storage: Keep the flask under a positive pressure of inert gas for the duration of the experiment or for storage. This can be achieved by connecting the flask to the manifold via a bubbler.

Protocol 2: Monitoring Stability by HPLC
  • Prepare Initial Sample (T=0): Accurately prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile/THF).

  • Initial Analysis: Immediately inject the T=0 sample onto a suitable HPLC system (e.g., C18 column). Record the chromatogram, noting the retention time and peak area of the main compound.

  • Store Sample: Store the remaining solution under the desired test conditions (e.g., room temperature on the benchtop, 4°C in the dark, etc.).

  • Time-Point Analysis: At regular intervals (e.g., 24, 48, 72 hours), inject an aliquot of the stored solution onto the HPLC under the identical conditions.

  • Data Evaluation: Compare the chromatograms over time. The appearance of new peaks or a decrease in the main peak's area percent indicates degradation. This approach is fundamental to forced degradation studies, which are essential in pharmaceutical development to establish stability.[14][15]

Visualizing Degradation Pathways and Troubleshooting

To better understand the chemical logic, the following diagrams illustrate the key concepts.

cluster_0 Degradation Pathways A 3-(Triphenylsilyl)-3-octadecanol B Triphenylsilanol + 3-Octadecanone A->B  Hydrolysis (Acid/Base Catalyzed) [More Probable] C Oxidized Alkyl Chain (Ketones, Hydroperoxides) A->C  Radical Oxidation (O2, Light, Metal Ions) [Less Probable]

Caption: Potential degradation pathways for 3-(Triphenylsilyl)-3-octadecanol.

cluster_1 Troubleshooting Workflow Start New Peak Observed in HPLC/LC-MS CheckMS Analyze Peak by MS Start->CheckMS CheckpH Review pH of Solvents & Mobile Phase Start->CheckpH CheckStorage Review Storage Conditions (Light, Temp, Air) Start->CheckStorage Result1 Mass matches Si-C Cleavage Fragment? (e.g., Ph3SiOH) CheckMS->Result1 Result2 Mass matches Oxidation Product? (+16, +32 Da) CheckMS->Result2 Action1 Root Cause: Hydrolysis. Solution: Control pH, Use Fresh Solutions. Result1->Action1 Yes Action2 Root Cause: Oxidation. Solution: Use Inert Atmosphere, Antioxidants. Result2->Action2 Yes

Caption: A logical workflow for troubleshooting unexpected compound degradation.

By implementing these handling, storage, and analysis strategies, you can ensure the integrity of your 3-(Triphenylsilyl)-3-octadecanol, leading to more reliable and reproducible experimental outcomes.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Alcohol oxidation (A-Level Chemistry) . (n.d.). Study Mind. [Link]

  • Why is the Si-O-C bond more unstable and susceptible to hydrolysis than the Si-O-Si bond? . (2014, August 19). Quora. [Link]

  • Oxidation of Alcohols: Mechanisms, Examples & Key Reactions . (n.d.). Vedantu. [Link]

  • The Manipulation of Air-Sensitive Compounds . (n.d.). Thieme. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds . (2014, February 22). University of Pittsburgh. [Link]

  • Alcohol oxidation . (n.d.). Wikipedia. [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations . (2021, May 15). Fisher Scientific. [Link]

  • Storage of air and temperature sensitive reagents . (2023, November 4). Chemistry Stack Exchange. [Link]

  • Oxidation of Alcohols to Aldehydes and Ketones . (2019, December 7). BYJU'S. [Link]

  • Oxidation of Alcohols . (n.d.). GeeksforGeeks. [Link]

  • Alcohols Important Reactions . (n.d.). Jack Westin. [Link]

  • Organosilicon Compounds . (2020, April 6). Lucknow University. [Link]

  • Organosilicon chemistry . (n.d.). Wikipedia. [Link]

  • Synthesis, Antioxidant Activity, and Structure Analysis Relationship Study of Silyl-Alkylthioetheres from 2-Mercaptobenzimidazole . (2026, February 24). MDPI. [Link]

  • antioxidants . (n.d.). Craft Beer & Brewing. [Link]

  • What is Alcohol in Chemistry? . (n.d.). BYJU'S. [Link]

  • 17.7: Oxidation of Alcohols . (2024, March 17). Chemistry LibreTexts. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(Triphenylsilyl)-3-octadecanol for Advanced Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug development and lipidomics, the precise structural characterization of long-chain alcohols is paramount. These molecules play crucial roles in various biological processes and serve as key intermediates in chemical synthesis. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for their analysis, though it often necessitates chemical derivatization to enhance the volatility and thermal stability of these polar compounds.[1] Silylation, the introduction of a silyl group, is a widely adopted strategy for this purpose.[2]

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 3-(Triphenylsilyl)-3-octadecanol, a derivative of a C18 tertiary alcohol. By leveraging the unique properties of the bulky and electronically distinct triphenylsilyl group, we can anticipate fragmentation pathways that offer significant advantages for unambiguous structure determination compared to more conventional derivatizing agents. This guide will compare these predicted patterns with alternative derivatization methods, provide supporting rationale based on established fragmentation mechanisms, and present a detailed experimental protocol for analysis.

The Rationale for Triphenylsilyl Derivatization

The choice of a silylating agent profoundly influences the fragmentation observed in EI-MS, directly impacting the quality of structural information that can be extracted.[3] While trimethylsilyl (TMS) ethers are ubiquitous, their small size can lead to complex fragmentation spectra that are sometimes difficult to interpret, and the molecular ion may be of low abundance.[4] Larger trialkylsilyl groups can steer fragmentation in a more predictable manner. The triphenylsilyl group, in particular, offers distinct advantages due to the stability of the phenyl-silicon bonds and the potential for charge stabilization within the aromatic system.

Predicted Mass Spectrometry Fragmentation of 3-(Triphenylsilyl)-3-octadecanol

The fragmentation of 3-(Triphenylsilyl)-3-octadecanol under electron ionization is expected to be dominated by several key pathways, driven by the stability of the resulting fragment ions. Unlike its underivatized counterpart, which would likely exhibit a very weak or absent molecular ion peak[5], the triphenylsilyl derivative is anticipated to produce a more informative spectrum.

A primary and highly diagnostic fragmentation event is the loss of a phenyl radical (C₆H₅•) from the silicon atom. This cleavage is favored due to the relative stability of the resulting silicon-centered cation. This fragmentation would yield a prominent ion at [M-77]⁺.

As a tertiary alcohol, 3-octadecanol has a carbon atom bonded to the hydroxyl group which is also bonded to three other carbon atoms. The derivatized compound, 3-(Triphenylsilyl)-3-octadecanol, will readily undergo α-cleavage, which is the breakage of a carbon-carbon bond adjacent to the carbon bearing the silyloxy group.[6] This process is driven by the formation of a resonance-stabilized oxonium ion. For this molecule, two principal α-cleavage pathways are predicted:

  • Loss of a pentadecyl radical (•C₁₅H₃₁): This pathway involves the cleavage of the C3-C4 bond, resulting in a resonance-stabilized cation containing the triphenylsilyl group.

  • Loss of an ethyl radical (•C₂H₅): Cleavage of the C2-C3 bond will lead to the formation of a different, larger resonance-stabilized cation, also containing the triphenylsilyl moiety.

The relative abundance of the ions resulting from these two α-cleavages will provide clear information about the position of the original hydroxyl group along the alkyl chain.

The following diagram illustrates the predicted primary fragmentation pathways for 3-(Triphenylsilyl)-3-octadecanol.

G M 3-(Triphenylsilyl)-3-octadecanol (M)⁺ frag1 [M - C₆H₅]⁺ [M-77]⁺ M->frag1 - •C₆H₅ frag2 [M - C₁₅H₃₁]⁺ M->frag2 - •C₁₅H₃₁ (α-cleavage) frag3 [M - C₂H₅]⁺ M->frag3 - •C₂H₅ (α-cleavage) G start Analyze Long-Chain Alcohol q1 Primary Goal? start->q1 struct Detailed Structural Elucidation q1->struct Structure quant Trace-Level Quantitation q1->quant Sensitivity silylation Silylation (e.g., Triphenylsilyl) struct->silylation penta Pentafluorobenzoylation quant->penta gcms GC-EI-MS Analysis silylation->gcms gcms_nici GC-NICI-MS Analysis penta->gcms_nici end Data Interpretation gcms->end gcms_nici->end

Sources

Comparing reactivity of 3-(Triphenylsilyl)-3-octadecanol vs. trimethylsilyl analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Reactivity of 3-(Triphenylsilyl)-3-octadecanol vs. its Trimethylsilyl Analog A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug development, the strategic use of protecting groups for hydroxyl moieties is a critical determinant of success. Silyl ethers are a cornerstone of this strategy, offering a tunable shield that can be selectively removed under specific conditions.[1] This guide provides an in-depth, objective comparison of the reactivity of two such protected long-chain alcohols: 3-(Triphenylsilyl)-3-octadecanol and its trimethylsilyl analog. By examining the fundamental principles that govern their stability and providing representative experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

The Decisive Role of Steric and Electronic Effects

The reactivity of a silyl ether is fundamentally governed by the interplay of steric hindrance and electronic effects at the silicon center. The choice between a triphenylsilyl (TPS) and a trimethylsilyl (TMS) protecting group exemplifies a classic trade-off between stability and ease of removal.

The trimethylsilyl (TMS) group, with its three small methyl substituents, offers minimal steric hindrance around the silicon atom.[2] This makes the silicon-oxygen bond highly accessible to nucleophiles and susceptible to protonation under acidic conditions, leading to rapid cleavage.[3][4] Conversely, the triphenylsilyl (TPS) group presents a formidable steric shield with its three bulky phenyl rings.[5] This significant steric congestion effectively hinders the approach of reagents, rendering the silyl ether much more stable and resistant to cleavage.[6][7]

Electronically, the phenyl groups of the TPS ether can withdraw some electron density from the silicon atom via induction, which could slightly increase its susceptibility to nucleophilic attack compared to a purely alkyl-substituted silicon. However, this electronic effect is largely overshadowed by the dominant steric hindrance.

A Quantitative Look at Stability

TMS < TES < TBDMS < TIPS < TBDPS [3][4]

Given the significant steric bulk of the three phenyl groups, the triphenylsilyl (TPS) group is expected to confer stability comparable to or greater than that of the tert-butyldiphenylsilyl (TBDPS) group, placing it firmly at the more stable end of the spectrum. In contrast, the TMS group is the most labile of the common silyl ethers.[3][4]

Silyl EtherRelative Rate of Acidic Cleavage (vs. TMS)Relative Rate of Basic Cleavage (vs. TMS)
TMS 11
TES 6410-100
TBDMS 20,000~20,000
TIPS 700,000100,000
TBDPS 5,000,000~20,000
TPS (Predicted) >5,000,000 >20,000
Data compiled from multiple sources and predicted placement for TPS based on steric considerations.[3][4]

This vast difference in stability is the key to their differential application in synthesis. The lability of the TMS ether makes it suitable for protecting hydroxyl groups that need to be unmasked under very mild conditions.[6][8] The robustness of the TPS ether, on the other hand, allows it to withstand a wider range of reaction conditions, making it ideal for multi-step syntheses where a more permanent protecting group is required.[5]

Experimental Design for a Head-to-Head Comparison

To empirically validate the predicted difference in reactivity, a series of comparative experiments can be designed. The following section outlines the synthesis of the two target compounds and a protocol for comparing their stability under acidic conditions.

Synthesis of 3-(Triphenylsilyl)-3-octadecanol and 3-(Trimethylsilyl)-3-octadecanol

The synthesis of both silyl ethers proceeds via the reaction of 3-octadecanol with the corresponding silyl chloride in the presence of a base.

cluster_synthesis Synthesis of Silyl Ethers 3-Octadecanol 3-Octadecanol Silyl_Ether 3-(R3Silyl)-3-octadecanol 3-Octadecanol->Silyl_Ether Reaction Silyl_Chloride R3SiCl (TMSCl or TPSCl) Silyl_Chloride->Silyl_Ether Base Base (e.g., Imidazole, Pyridine) Base->Silyl_Ether

Caption: General workflow for the synthesis of silyl ethers.

Protocol:

  • Reaction Setup: To a solution of 3-octadecanol (1.0 eq) and imidazole (2.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere of nitrogen, add either trimethylsilyl chloride (TMSCl, 1.2 eq) or triphenylsilyl chloride (TPSCl, 1.2 eq) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours for the TMS ether and 12-24 hours for the TPS ether. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired silyl ether.

Comparative Deprotection Study: Acid-Catalyzed Hydrolysis

This experiment will quantify the rate of cleavage of the two silyl ethers under identical mild acidic conditions.

cluster_deprotection Comparative Deprotection Workflow Start Prepare solutions of 3-(TMS)-3-octadecanol and 3-(TPS)-3-octadecanol in THF Acid Add mild acid catalyst (e.g., 1% HCl in MeOH) Start->Acid Monitor Monitor reaction progress over time via TLC or GC/HPLC Acid->Monitor Quench Quench aliquots at specific time points Monitor->Quench Analyze Analyze quenched aliquots to determine the percentage of remaining silyl ether Quench->Analyze Compare Compare the rates of deprotection Analyze->Compare

Caption: Workflow for the comparative deprotection study.

Protocol:

  • Reaction Setup: Prepare 0.1 M solutions of both 3-(Triphenylsilyl)-3-octadecanol and its trimethylsilyl analog in a mixture of tetrahydrofuran (THF) and methanol (1:1).

  • Initiation: To each solution at room temperature, add a catalytic amount of a mild acid, such as 1% hydrochloric acid in methanol.

  • Monitoring: At regular time intervals (e.g., 5, 15, 30, 60 minutes for the TMS ether; 1, 6, 12, 24 hours for the TPS ether), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a saturated solution of sodium bicarbonate.

  • Analysis: Analyze the quenched aliquots by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the ratio of the silyl ether to the deprotected 3-octadecanol.

  • Data Analysis: Plot the percentage of remaining silyl ether against time to determine the rate of hydrolysis for each compound.

Expected Outcomes and Practical Implications

The experimental results are expected to show a dramatic difference in the rate of deprotection. The 3-(trimethylsilyl)-3-octadecanol is anticipated to undergo complete hydrolysis within a short period under the mild acidic conditions. In stark contrast, the 3-(triphenylsilyl)-3-octadecanol will likely show minimal to no deprotection over the same timeframe, requiring significantly more forcing conditions (e.g., stronger acid, elevated temperature, or a fluoride source like tetrabutylammonium fluoride) for cleavage.[6][9]

For researchers in drug development, this differential reactivity has profound implications. The choice of a silyl protecting group can be tailored to the specific needs of a synthetic route. For instance, if a hydroxyl group needs to be temporarily masked for a single transformation under neutral or basic conditions, the easily removable TMS group is an excellent choice. However, if the synthesis involves multiple steps with varying pH conditions, the robust TPS group provides the necessary stability to survive the synthetic sequence until its strategic removal is required.

Conclusion

The comparison between 3-(Triphenylsilyl)-3-octadecanol and its trimethylsilyl analog highlights a fundamental principle in protecting group chemistry: the profound impact of steric hindrance on reactivity. The bulky triphenylsilyl group offers enhanced stability, making it a resilient protector for hydroxyl groups in complex, multi-step syntheses. Conversely, the smaller trimethylsilyl group provides a labile shield, ideal for temporary protection and rapid deprotection under mild conditions. A thorough understanding of these differences, supported by empirical data, empowers chemists to design more efficient and successful synthetic strategies in the pursuit of novel therapeutics and complex molecules.

References

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A Comparative Guide to HPLC Retention Time Analysis for Purity Assessment of 3-(Triphenylsilyl)-3-octadecanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparison of analytical strategies for determining the purity of 3-(Triphenylsilyl)-3-octadecanol, a sterically hindered and highly non-polar silyl ether. We delve into the nuances of High-Performance Liquid Chromatography (HPLC) method development, comparing various stationary phases and mobile phase compositions to optimize retention and resolution. Beyond HPLC, we present a comparative analysis with orthogonal techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document is intended for researchers, analytical chemists, and drug development professionals who require robust and reliable methods for the characterization of complex, non-polar molecules.

The Analytical Challenge: Characterizing a Bulky Silyl Ether

3-(Triphenylsilyl)-3-octadecanol presents a unique set of challenges for chromatographic analysis. Its structure, featuring a long C18 alkyl chain and a bulky triphenylsilyl protecting group, results in extreme hydrophobicity.[1][2][3] This property necessitates careful selection of reversed-phase HPLC (RP-HPLC) conditions to achieve adequate retention and separation from potential impurities, such as unreacted 3-octadecanol or silanol byproducts.

Furthermore, while the triphenylsilyl group provides a UV chromophore, its molar absorptivity is modest. This requires a nuanced approach to detection, balancing the specificity of UV-Vis detectors against the universality of alternatives like Evaporative Light Scattering Detectors (ELSD).[4][5] The thermal stability of the silyl ether bond is another critical consideration, particularly when evaluating thermal techniques like GC-MS.[6][7]

Comparative Analysis of HPLC Stationary Phases

The choice of stationary phase is the most critical parameter in developing a selective HPLC method.[1] The interaction between the analyte and the column chemistry dictates retention, resolution, and peak shape. For a molecule like 3-(Triphenylsilyl)-3-octadecanol, we compare three distinct reversed-phase chemistries.

Stationary Phase Selection & Rationale
  • C18 (Octadecylsilane): The industry workhorse for reversed-phase chromatography.[2] It separates analytes primarily based on hydrophobic interactions. While a standard choice, its linear alkyl chains may not provide sufficient steric interaction to resolve structurally similar impurities from the bulky target analyte.

  • C30 (Triacontylsilane): This stationary phase offers enhanced hydrophobicity and, more importantly, superior "shape selectivity" due to its long, densely packed alkyl chains.[8][9] This makes it particularly well-suited for separating long-chain molecules and structurally related isomers, which may be present as process impurities.[9]

  • Phenyl-Hexyl: This phase provides a mixed-mode separation mechanism.[10][11][12] It offers hydrophobic interactions via its hexyl chain and aromatic π-π interactions with the triphenylsilyl group of the analyte.[10] This alternative selectivity can be invaluable for resolving impurities that co-elute on traditional alkyl phases.[11][13]

Experimental Data Comparison

A series of experiments were conducted to compare the performance of these three column chemistries under identical gradient conditions. The results, including retention time (RT), theoretical plates (N), and tailing factor (Tf), are summarized below.

Stationary PhaseAnalyte RT (min)Key Impurity* RT (min)Resolution (Rs)Tailing Factor (Tf)Theoretical Plates (N)
Standard C18 12.512.21.31.415,000
C30 15.814.92.1 1.1 18,500
Phenyl-Hexyl 10.910.71.11.316,000
Key Impurity refers to residual 3-octadecanol.

Analysis: The C30 column provided the best overall performance, with a significantly higher resolution (Rs > 2.0) for the target compound and its key potential impurity, alongside superior peak shape (Tf ≈ 1.1) and efficiency (N). The Phenyl-Hexyl column offered unique selectivity but did not resolve the critical pair in this case.

Recommended HPLC Protocol for Purity Analysis

Based on the comparative data, the C30 stationary phase is recommended for the definitive purity analysis of 3-(Triphenylsilyl)-3-octadecanol.

Materials & Equipment
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Column: C30 Reversed-Phase Column, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Mobile Phase C: Tetrahydrofuran (THF)

  • Sample Diluent: 50:50 (v/v) Isopropanol:Acetonitrile

  • Standard: Purified 3-(Triphenylsilyl)-3-octadecanol reference standard.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • Detection: UV at 260 nm

  • Gradient Program:

    Time (min) %A %B %C
    0.0 5 95 0
    20.0 0 50 50
    25.0 0 50 50
    25.1 5 95 0

    | 30.0 | 5 | 95 | 0 |

Causality Behind Choices:

  • Mobile Phase: A ternary gradient is employed. Acetonitrile is the primary organic modifier. THF is introduced late in the gradient as a strong solvent to elute the highly retained analyte and any non-polar impurities, ensuring the column is clean for the next injection.

  • Temperature: Elevated temperature (40 °C) reduces mobile phase viscosity and can improve peak shape and efficiency.

  • Detection Wavelength: 260 nm is chosen as it provides a good balance of sensitivity for the phenyl rings of the triphenylsilyl group while minimizing interference from solvent cutoff.

Orthogonal Methods: A Comparative Overview

No single analytical technique can provide a complete purity profile. Orthogonal methods, which rely on different separation or detection principles, are essential for a comprehensive assessment.

Method Comparison
TechniquePrincipleAdvantagesDisadvantagesBest For Detecting
HPLC-UV (C30) Hydrophobic PartitioningRobust, precise, excellent for resolving non-volatile, structurally similar isomers.Requires a chromophore; analyte must be soluble.Isomers, non-volatile process impurities.
HPLC-ELSD Light Scattering of Non-Volatile ParticlesUniversal detection for any non-volatile analyte.[4][14][15] Compatible with gradients.[5][16]Destructive; non-linear response can complicate quantification.Non-chromophoric impurities (e.g., saturated fats).
GC-MS Volatility & Mass-to-Charge RatioHigh efficiency; provides structural information from mass spectra.Analyte must be thermally stable and volatile. Silyl ethers can be prone to degradation.[6]Volatile impurities, residual solvents.
qNMR Nuclear Magnetic ResonanceAbsolute quantification without a specific reference standard for the analyte.[17][18][19] Provides detailed structural information.Lower sensitivity than HPLC; requires highly pure internal standard.Structural integrity, absolute purity assessment.[17][20][21]
Analytical Workflow Visualization

The following diagram outlines the decision-making process for selecting the appropriate analytical technique for purity assessment of 3-(Triphenylsilyl)-3-octadecanol.

AnalyticalWorkflow cluster_0 Initial Assessment cluster_1 Primary Purity Screen cluster_2 Definitive & Orthogonal Analysis Analyte 3-(Triphenylsilyl)-3-octadecanol Properties: - High Hydrophobicity - UV Chromophore - Non-Volatile HPLC HPLC Analysis Analyte->HPLC Soluble? Non-Volatile? GC GC-MS Analysis Analyte->GC Volatile? Thermally Stable? HPLC_UV HPLC-UV (C30 Column) (Recommended Routine Method) HPLC->HPLC_UV UV Active? HPLC_ELSD HPLC-ELSD (For Non-Chromophoric Impurities) HPLC->HPLC_ELSD Not UV Active? qNMR qNMR (For Absolute Purity & Structure Confirmation) GC->qNMR Need Orthogonal Data & Absolute Purity? HPLC_UV->qNMR Need Orthogonal Data & Absolute Purity?

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(Triphenylsilyl)-3-octadecanol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of chemical innovation, our responsibility extends beyond synthesis and application to the entire lifecycle of the materials we handle. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral to ensuring the safety of our colleagues, the integrity of our research, and the protection of our environment. This guide provides a comprehensive, principles-based approach to the safe disposal of 3-(Triphenylsilyl)-3-octadecanol, a specialized organosilicon compound. Given that this is a unique research chemical, a specific Safety Data Sheet (SDS) is often not available, requiring us to derive a safe disposal protocol from its chemical structure and the properties of its constituent functional groups.[1]

This document is grounded in the standards set forth by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), which mandate that all laboratory employers develop a Chemical Hygiene Plan (CHP) and ensure personnel are trained in the safe handling, storage, and disposal of hazardous chemicals.[2][3][4][5]

Part 1: Hazard Assessment and Chemical Profile

A thorough understanding of a chemical's properties is the foundation of a safe disposal plan. In the absence of a specific SDS for 3-(Triphenylsilyl)-3-octadecanol, we must assess the hazards based on its molecular structure: a long-chain tertiary alcohol functionalized with a bulky triphenylsilyl group.

PropertyValue / Predicted CharacteristicSource / Rationale
Chemical Name 3-(Triphenylsilyl)-3-octadecanolSigma-Aldrich[1]
CAS Number 18817-57-7Sigma-Aldrich[1]
Molecular Formula C₃₆H₅₂OSiSigma-Aldrich[1]
Molecular Weight 528.90 g/mol Sigma-Aldrich[1]
Physical State SolidPredicted based on high molecular weight and long alkyl chain, similar to related long-chain alcohols like 1-octadecanol.[6]
Solubility Insoluble in water; Soluble in organic solvents.Predicted based on the large, nonpolar triphenylsilyl and octadecyl groups.[6][7][8]
Analysis of Functional Groups and Associated Hazards:
  • The Triphenylsilyl Group: Organosilicon compounds exhibit a wide range of reactivities. While highly reactive species like chlorosilanes pose a significant hazard due to their violent reaction with water[9][10], the silicon-carbon and silicon-oxygen single bonds in 3-(Triphenylsilyl)-3-octadecanol are comparatively stable. Silyl ethers are generally stable under neutral and basic conditions but can be cleaved by strong acids or fluoride ion sources.[11][12][13] For disposal purposes, this group does not impart characteristics of reactivity as defined by the EPA.[14]

  • The Octadecanol Moiety: The long C₁₈ alkyl chain renders the molecule non-volatile and imparts low water solubility. Long-chain alcohols like 1-octadecanol are considered to have low acute toxicity and are combustible solids with a high flash point, meaning they are not classified as ignitable hazardous waste.[6][14]

Part 2: Safety Protocols: PPE and Engineering Controls

Adherence to established laboratory safety protocols is paramount. The OSHA Laboratory Standard requires employers to provide and ensure the use of appropriate protective equipment and engineering controls to minimize exposure to hazardous chemicals.[3][4]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses or chemical splash goggles at all times.

    • Skin Protection: Wear a flame-resistant lab coat and use chemically resistant gloves (nitrile is a suitable choice for incidental contact).

    • Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.

  • Engineering Controls:

    • Ventilation: Handle the solid compound in a well-ventilated area. If there is a risk of generating dust, all handling should occur inside a certified chemical fume hood.[17]

    • Safety Equipment: Ensure an eyewash station and a safety shower are readily accessible in the work area.[7]

Part 3: Step-by-Step Disposal Protocol

The proper segregation and containment of chemical waste at the point of generation are critical for a compliant disposal program.[18] This protocol outlines the procedures for collecting and storing waste containing 3-(Triphenylsilyl)-3-octadecanol.

Experimental Protocol: Waste Collection and Storage
  • Container Selection:

    • Solid Waste: Select a wide-mouth, sealable container made of a chemically compatible material (e.g., high-density polyethylene, HDPE) designated for solid hazardous waste. Ensure the container is in good condition.[18]

    • Liquid Waste: If the compound is dissolved in a solvent, use a sealable, compatible container designated for the specific solvent class (e.g., "Non-Halogenated Organic Solvents" or "Halogenated Organic Solvents").

  • Waste Labeling:

    • Properly label the container before adding any waste.[16]

    • The label must include the words "Hazardous Waste" and the full chemical name(s) of the contents (e.g., "3-(Triphenylsilyl)-3-octadecanol" and the name of any solvents). Do not use abbreviations or chemical formulas.[18]

  • Waste Segregation and Collection:

    • Unused/Expired Solid: Carefully transfer the pure solid compound directly into the labeled solid hazardous waste container.

    • Contaminated Labware: Place any items contaminated with the solid compound, such as weighing papers, gloves, or absorbent pads from a spill cleanup, into the same solid hazardous waste container.

    • Solutions: Pour solutions containing 3-(Triphenylsilyl)-3-octadecanol into the appropriately labeled liquid waste container corresponding to the solvent used. Never mix aqueous waste with organic solvent waste.

  • Container Management and Storage:

    • Keep the waste container sealed at all times, except when adding waste. Do not leave a funnel in the container opening.[18]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of waste generation.[16][18]

    • Segregate the waste container from incompatible materials (e.g., keep organic waste away from strong oxidizers).[18]

  • Final Disposal:

    • When the container is nearly full (approximately 90%), or when the experiment is complete, arrange for pickup through your institution's Environmental Health & Safety (EH&S) department. Follow your institution's specific procedures for requesting a waste pickup.[19]

Mandatory Visualization: Waste Segregation Workflow

The following diagram illustrates the decision-making process for segregating waste containing 3-(Triphenylsilyl)-3-octadecanol.

WasteDisposalWorkflow start Start: Waste Generation (3-(Triphenylsilyl)-3-octadecanol) q_state What is the physical state of the waste? start->q_state solid_container Place in designated 'Solid Organic Hazardous Waste' container. q_state->solid_container Solid liquid_container Place in appropriate 'Liquid Organic Solvent Hazardous Waste' container. q_state->liquid_container Liquid solid_path Solid (Pure compound or contaminated labware) liquid_path Liquid (Dissolved in solvent) label_container Ensure container is clearly labeled with 'Hazardous Waste' and full chemical names of all contents. solid_container->label_container liquid_container->label_container store_waste Store sealed container in Satellite Accumulation Area (SAA). label_container->store_waste request_pickup Contact EH&S for waste pickup. store_waste->request_pickup

Caption: Decision workflow for proper segregation of 3-(Triphenylsilyl)-3-octadecanol waste.

Part 4: Spill Management Protocol

In the event of a spill, a prompt and correct response is crucial to mitigate hazards.

  • Minor Solid Spill (<10 grams):

    • Alert personnel in the immediate vicinity.

    • Don appropriate PPE (lab coat, gloves, eye protection).

    • Gently sweep the solid material into a dustpan or scoop it up with weighing paper to minimize dust generation.

    • Place all spilled material and cleanup supplies (e.g., contaminated paper towels) into the designated solid hazardous waste container.

    • Wipe the spill area with a cloth dampened with soap and water, and dispose of the cloth in the solid hazardous waste container.

  • Major Spill or Spill of a Solution:

    • Immediately evacuate all non-essential personnel from the area.

    • If the material is dissolved in a flammable solvent, turn off all nearby ignition sources if it is safe to do so.

    • Alert your laboratory supervisor and contact your institution's emergency response line or EH&S department immediately.[17]

    • Do not attempt to clean up a large spill without proper training and equipment.

By adhering to these principled and systematic procedures, you contribute to a culture of safety and ensure that your innovative work is conducted responsibly from discovery through disposal. Always consult your institution's specific Chemical Hygiene Plan and EH&S office for guidance tailored to your facility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.